Hydroxy(oxo)phosphanium
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
hydroxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO2P/c1-3-2/h3H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYXELHUDBJJEV-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[PH+]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873902 | |
| Record name | Phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.989 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-21-5 | |
| Record name | Hypophosphorous acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxy(oxo)phosphanium
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining Hydroxy(oxo)phosphanium
The term "this compound" refers to a class of phosphorus-containing cations. Structurally, it describes a pentavalent phosphorus atom bonded to both a hydroxyl (-OH) group and an oxo (=O) group, carrying a positive charge. The simplest and most fundamental representation of this class is the protonated form of phosphinic acid (also known as hypophosphorous acid), resulting in the cation [H₂P(O)OH₂]⁺.
This cation is not typically isolated as a stable salt under standard conditions. Instead, it is a highly reactive intermediate, primarily generated in situ in strongly acidic environments. Understanding its formation and characteristics is crucial in the study of reaction mechanisms involving phosphorus oxoacids, particularly in acid-catalyzed processes relevant to organic synthesis and materials science. This guide provides a comprehensive overview of the generation (synthesis) and characterization of this transient species.
Synthesis: In Situ Generation of this compound
The synthesis of this compound is an in situ generation process achieved through the protonation of a suitable precursor, most commonly phosphinic acid or its organic derivatives. The phosphoryl oxygen of the P=O group is the most basic site and is readily protonated by strong acids.
Principle of Synthesis
The core of the synthesis is a Brønsted-Lowry acid-base reaction. The lone pairs on the phosphoryl oxygen of phosphinic acid (H₂P(O)OH) act as a Lewis base, accepting a proton from a strong acid. To achieve complete or significant protonation, a "superacid" is typically required. A superacid is an acid with an acidity greater than that of 100% pure sulfuric acid. Common superacid systems used for generating such reactive cations include:
-
Fluorosulfuric acid (HSO₃F)
-
Trifluoromethanesulfonic acid (CF₃SO₃H, "triflic acid")
-
A mixture of HSO₃F and a Lewis acid, such as antimony pentafluoride (SbF₅), often called "Magic Acid."
The equilibrium for this reaction lies far to the right only in these extremely low-pH media.
Logical Pathway for Generation
The generation of the this compound cation from its phosphinic acid precursor is a direct protonation event. This process is a fundamental acid-base equilibrium.
Caption: Protonation of phosphinic acid to form this compound.
Characterization Methods
Due to its transient and non-isolable nature, the characterization of this compound relies on spectroscopic techniques capable of observing species in solution, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Computational modeling provides complementary theoretical data on its structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for identifying and characterizing protonated phosphorus species in solution. Both ³¹P and ¹H NMR provide critical information.
-
³¹P NMR Spectroscopy: The phosphorus-31 nucleus is 100% abundant and has a spin of ½, making it ideal for NMR studies. The chemical shift (δ) of ³¹P is highly sensitive to the electronic environment around the phosphorus atom.
-
Expected Chemical Shift: Upon protonation of the phosphoryl oxygen, the phosphorus nucleus becomes more deshielded due to the increased positive charge density. This results in a significant downfield shift in the ³¹P NMR spectrum compared to the neutral phosphinic acid precursor. While specific values for [H₂P(O)OH₂]⁺ in superacid are not widely reported, shifts for protonated phosphine oxides can be in the range of +50 to +90 ppm.
-
Coupling: In a proton-coupled ³¹P NMR spectrum, the signal for [H₂P(O)OH₂]⁺ would be split by the directly attached protons. It would appear as a triplet due to coupling with the two P-H protons (¹JPH) and would be further split into a triplet by the two newly acquired O-H protons (²JPH), assuming they are equivalent.
-
-
¹H NMR Spectroscopy:
-
P-H Protons: The protons directly bonded to phosphorus will also experience a downfield shift upon protonation. The signal will appear as a doublet due to the large one-bond coupling (¹JPH) to the phosphorus nucleus.
-
O-H Protons: The signal for the hydroxyl protons of the precursor will be replaced by a new, broader signal at a much lower field, corresponding to the acidic protons of the [–OH₂]⁺ group. This signal may be difficult to observe due to rapid exchange with the acidic solvent.
-
Computational Chemistry
In the absence of experimental structural data (e.g., from X-ray crystallography), computational methods like Density Functional Theory (DFT) are invaluable. These calculations can provide optimized geometries, bond lengths, bond angles, and theoretical NMR chemical shifts that can corroborate experimental findings.
Quantitative Data
Precise experimental data for the unsubstituted this compound cation is scarce in the literature. The following table summarizes expected values and data from related compounds.
| Parameter | Analyte/Precursor | Expected Value / Data | Technique/Source |
| ³¹P Chemical Shift (δ) | Phosphinic Acid (H₃PO₂) | +3 to +15 ppm (solvent dependent) | Experimental NMR |
| This compound | ~ +50 to +90 ppm (Estimated) | Expected from trends | |
| ¹JPH Coupling | Phosphinic Acid (H₃PO₂) | ~500 - 580 Hz | Experimental NMR |
| This compound | Expected to be similar or slightly larger | Expected from trends | |
| P=O Bond Length | Phosphonic Acids (calc.) | ~1.45 - 1.50 Å | Computational |
| P-O(H) Bond Length | Phosphonic Acids (calc.) | ~1.55 - 1.60 Å | Computational |
| P-O(H₂)⁺ Bond Length | This compound | Expected > 1.60 Å (Elongated vs. P-OH) | Theoretical Prediction |
Experimental Protocols
The following provides a detailed methodology for the in situ generation and NMR characterization of a this compound species. Note: This procedure involves superacids and should only be performed by trained personnel in a specialized laboratory with appropriate safety measures (fume hood, acid-resistant gloves, face shield).
Preparation of the NMR Sample in Superacid
Objective: To prepare a solution of phosphinic acid in a superacid medium suitable for low-temperature NMR analysis.
Materials:
-
Phosphinic acid (H₃PO₂)
-
Deuterated chloroform (CDCl₃) for lock signal (in a sealed capillary)
-
Magic Acid (HSO₃F:SbF₅, 1:1 molar ratio)
-
High-pressure NMR tube with a screw cap (e.g., J. Young tube)
-
Dry ice / acetone or liquid nitrogen bath
Procedure:
-
Pre-cool the NMR Tube: Place the J. Young NMR tube in a dry ice/acetone bath to cool it to approximately -78 °C.
-
Prepare Superacid: In a separate, pre-cooled vial inside a fume hood, carefully prepare the Magic Acid solution. This is a highly exothermic and corrosive process.
-
Add Superacid: Using a pre-cooled gas-tight syringe, transfer approximately 0.5 mL of the Magic Acid into the cooled NMR tube.
-
Add Precursor: Add a small, precisely weighed amount (e.g., 5-10 mg) of phosphinic acid to the frozen superacid in the NMR tube.
-
Introduce Lock Capillary: Carefully place a sealed capillary containing CDCl₃ into the NMR tube.
-
Seal and Mix: Seal the tube with the screw cap. While keeping the tube in the cold bath, carefully and slowly agitate the tube to dissolve the phosphinic acid. Allow the tube to warm slowly to a desired low temperature (e.g., -60 °C) for analysis.
Experimental Workflow for NMR Characterization
The following diagram illustrates the workflow for acquiring NMR data for the generated cation.
Caption: Workflow for NMR characterization of this compound.
Conclusion
The this compound cation, [H₂P(O)OH₂]⁺, represents a fundamental reactive intermediate in organophosphorus chemistry. While it is not an isolable species, its in situ generation in superacidic media allows for detailed characterization, primarily through low-temperature NMR spectroscopy. The expected downfield shift in the ³¹P NMR spectrum serves as a key indicator of its formation. This technical guide outlines the theoretical basis and practical considerations for the synthesis and characterization of this important cation, providing a framework for researchers exploring acid-catalyzed reactions of phosphorus compounds.
Phosphinic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Physicochemical Properties and Synthetic Methodologies of a Versatile Phosphorus Oxyacid
Phosphinic acid, also known as hypophosphorous acid, is a phosphorus oxyacid with the chemical formula H₃PO₂. It is a powerful reducing agent and a versatile building block in synthetic organic chemistry, finding significant applications in the pharmaceutical industry. This technical guide provides a detailed overview of the core physical and chemical properties of phosphinic acid, along with experimental protocols and key reaction pathways, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
Phosphinic acid is a colorless, oily liquid or deliquescent crystalline solid with a sour odor.[1] It is highly soluble in water, alcohols, and dioxane.[2] The molecule exists in a tautomeric equilibrium, with the phosphinic acid form, HOP(O)H₂, being the major tautomer, and the phosphonous acid form, HP(OH)₂, as the minor tautomer.[2] This equilibrium is crucial to its chemical reactivity.
Quantitative Physicochemical Data
The key physical and chemical properties of phosphinic acid are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of Phosphinic Acid
| Property | Value | Reference |
| Molecular Formula | H₃PO₂ | [2] |
| Molar Mass | 66.00 g/mol | [2] |
| Appearance | Colorless, deliquescent crystals or oily liquid | [2] |
| Melting Point | 26.5 °C (79.7 °F; 299.6 K) | [1][2] |
| Boiling Point | 130 °C (266 °F; 403 K) (decomposes) | [2] |
| Density | 1.493 g/cm³ | [2] |
| Solubility in water | Miscible | [1][2] |
| Vapor Pressure | 0.00323 mmHg at 25 °C | [1] |
Table 2: Chemical Properties of Phosphinic Acid
| Property | Value | Reference |
| IUPAC Name | Phosphinic acid | [2] |
| Acidity (pKa) | 1.1 | [1] |
| Tautomerism | Exists in equilibrium between HOP(O)H₂ (major) and HP(OH)₂ (minor) | [2] |
| Redox Properties | Powerful reducing agent | [2] |
Key Chemical Reactions and Methodologies
Phosphinic acid's chemical behavior is characterized by its acidic nature, powerful reducing capabilities, and its role as a precursor in the synthesis of various organophosphorus compounds.
Tautomeric Equilibrium
The tautomeric equilibrium between the phosphinic acid and phosphonous acid forms is a key determinant of its reactivity. The phosphinic acid form, with its P-H bond, is responsible for its strong reducing properties.
Caption: Tautomeric equilibrium of phosphinic acid.
As a Reducing Agent
Phosphinic acid is a potent reducing agent, capable of reducing metal ions such as Ag⁺, Cu²⁺, and Hg²⁺ to their metallic forms.[3] This property is utilized in applications like electroless plating. For instance, it can reduce silver nitrate to metallic silver.[3]
Reaction Example: Reduction of Silver Nitrate
4AgNO₃ + H₃PO₂ + 2H₂O → 4Ag + H₃PO₄ + 4HNO₃
Esterification Reactions
Esterification of phosphinic acid is a common method to synthesize phosphinate esters, which are valuable intermediates in organic synthesis and drug discovery. Direct esterification with alcohols can be challenging and often requires specific conditions or activating agents.
Experimental Protocol: Esterification using Dicyclohexylcarbodiimide (DCC)
This protocol is based on the method described by Karanewsky for the esterification of phosphinic acids.[4]
Materials:
-
Phosphinic acid
-
Alcohol (slight excess)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
N,N-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the phosphinic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the alcohol (slight excess) and DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous THF.
-
Slowly add the DCC solution to the phosphinic acid/alcohol mixture at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the precipitate with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting phosphinate ester by column chromatography on silica gel.
Caption: Experimental workflow for phosphinic acid esterification.
Synthesis of Phosphinic Acid
Industrially, phosphinic acid is typically prepared from the hydrolysis of hypophosphites, which are produced from the reaction of white phosphorus with a strong base. A common laboratory-scale synthesis involves the acidification of a hypophosphite salt, such as sodium hypophosphite, with a strong acid, followed by purification.
Experimental Protocol: Synthesis from Sodium Hypophosphite via Ion Exchange
This method utilizes a cation exchange resin to produce a pure aqueous solution of phosphinic acid.
Materials:
-
Sodium hypophosphite (NaH₂PO₂)
-
Strong acid cation exchange resin (e.g., Dowex 50WX8)
-
Deionized water
-
Hydrochloric acid (for resin regeneration)
Procedure:
-
Resin Preparation: Pack a chromatography column with the cation exchange resin. Regenerate the resin by passing an excess of hydrochloric acid through the column, followed by a thorough wash with deionized water until the eluent is neutral.
-
Ion Exchange: Dissolve a known amount of sodium hypophosphite in deionized water to create a concentrated solution.
-
Slowly pass the sodium hypophosphite solution through the prepared resin column.
-
Collect the eluent, which now contains phosphinic acid.
-
Wash the column with deionized water and collect the washings with the eluent.
-
Concentration: Concentrate the collected aqueous solution of phosphinic acid under reduced pressure to the desired concentration. Avoid excessive heating, as it can lead to decomposition.[2]
Safety and Handling
Phosphinic acid is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or a fume hood.[5] Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5][6] Upon heating, it can decompose to produce phosphine gas, which is toxic and spontaneously flammable.[1]
This technical guide provides a foundational understanding of the physical and chemical properties of phosphinic acid, essential for its safe handling and effective use in research and development, particularly within the pharmaceutical sciences. For more specific applications and advanced synthetic procedures, consulting the primary literature is recommended.
References
"Hydroxy(oxo)phosphanium CAS number and molecular structure"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hydroxy(oxo)phosphanium, also commonly known as phosphinic acid or hypophosphorous acid. This document details its chemical identity, molecular structure, and key properties, serving as a foundational resource for professionals in research and development.
Chemical Identification and Properties
This compound is a phosphorus oxoacid that plays a significant role as a reducing agent in various chemical processes.[1][2][3] It is a colorless, low-melting compound soluble in water, dioxane, and alcohols.[1][3] While its formula is often written as H3PO2, a more descriptive representation that highlights its monoprotic nature is HOP(O)H2.[1][2] This compound exists in equilibrium with its minor tautomer, HP(OH)2.[2]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| CAS Number | 6303-21-5[4][5][6] |
| Molecular Formula | H2O2P+ (or H3PO2)[4] |
| Molecular Weight | 66.00 g/mol [1][2][5] |
| IUPAC Name | Phosphinic acid[1][5] |
| Synonyms | Hypophosphorous acid, Hydroxy(oxo)-λ5-phosphane[1][3][6] |
| Appearance | Colorless oily liquid or deliquescent crystals[1][2] |
| Melting Point | 26.5 °C (79.7 °F; 299.6 K)[1] |
| Boiling Point | Decomposes at 130 °C (266 °F; 403 K)[1] |
| Acidity (pKa) | 1.2[1] |
Molecular Structure
The molecular structure of this compound is pseudo-tetrahedral.[5] It consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two hydrogen atoms. This structural arrangement is crucial for its chemical reactivity, particularly its potent reducing properties.
References
Tautomerism in Hypophosphorous Acid Solutions: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric equilibrium of hypophosphorous acid (H₃PO₂) in solution. Understanding this phenomenon is critical for professionals in drug development and various scientific fields, as the reactivity and properties of hypophosphorous acid and its derivatives are intrinsically linked to the presence and interconversion of its tautomeric forms.
The Core of Tautomerism in Hypophosphorous Acid
Hypophosphorous acid, systematically named phosphinic acid, exists in a dynamic equilibrium between two tautomeric forms: the tetracoordinated phosphinic acid and the tricoordinated phosphonous acid.[1][2] The equilibrium strongly favors the phosphinic acid form.[1]
-
Phosphinic Acid (Major Tautomer): HOP(O)H₂ - This form is characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two hydrogen atoms.
-
Phosphonous Acid (Minor Tautomer): HP(OH)₂ - In this form, the phosphorus atom is single-bonded to one hydrogen atom and two hydroxyl groups, possessing a lone pair of electrons.[1]
The phosphonous acid tautomer, although present in minute quantities, is often the more reactive species in certain reactions, particularly in its role as a nucleophile in coordination chemistry and organic synthesis.[3]
Caption: Tautomeric equilibrium of hypophosphorous acid.
Quantitative Data on Tautomerism
While the equilibrium lies significantly towards the phosphinic acid form, precise experimental quantification of the equilibrium constant (Keq) in various solvents is not extensively documented in the literature. However, computational studies and data from related compounds provide valuable insights.
| Parameter | Value / Observation | Method / Conditions | Reference |
| Equilibrium Position | Strongly favors the phosphinic acid (P=O) form. | General observation from multiple spectroscopic studies | [1] |
| Tautomerization Energy (ΔE) | Calculated to be > 5 kcal/mol, indicating the P(V) form is significantly more stable. | Density Functional Theory (DFT) calculations | [4] |
| Estimated Equilibrium Constant (Keq) | Estimated to be in the order of 10⁻¹² for K = [HP(OH)₂]/[H₂PO(OH)]. This value is based on kinetic data and is similar to that of phosphorous acid. | Calculation from kinetic data | [5] |
| Initial Tautomerization Rate | H₃PO₂ exhibits the fastest initial tautomerization rate among a series of phosphinylidene compounds (H₃PO₂ > Ph₂P(O)H > (PhO)₂P(O)H > ...). The half-life for deuteration is 180 seconds. | 31P NMR spectroscopy with D₂O exchange | [6] |
| Uncatalyzed Tautomerization Barrier | Prohibitively high, estimated to be ~60 kcal/mol for the intramolecular proton transfer. | Computational studies | [1] |
Catalysis of Tautomerization
The high energy barrier for uncatalyzed intramolecular proton transfer suggests that tautomerization in solution is typically a catalyzed process.
Acid Catalysis
Acid catalysis proceeds through the protonation of the phosphoryl oxygen, which increases the acidity of the P-H proton, facilitating its removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
"stability and decomposition of aqueous Hydroxy(oxo)phosphanium"
An In-depth Technical Guide on the Stability and Decomposition of Aqueous Hydroxy(oxo)phosphanium
For Researchers, Scientists, and Drug Development Professionals
This compound, more commonly known as hypophosphorous acid (H₃PO₂) or phosphinic acid, is a phosphorus oxoacid with significant applications as a reducing agent in various chemical processes. Its stability in aqueous solutions is a critical parameter for its storage, handling, and efficacy in applications such as electroless plating, synthesis of phosphorus-containing compounds, and potentially in biological systems. This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of aqueous this compound, including its decomposition pathways, influencing factors, and analytical methods for its study. While specific kinetic data is sparse in publicly available literature, this guide consolidates existing knowledge to provide a framework for researchers and professionals in the field.
Introduction to this compound
This compound is the IUPAC name for the cation [PH₂(OH)O]⁺. However, in the context of its aqueous chemistry, the term typically refers to its neutral form, hypophosphorous acid (H₃PO₂), a colorless, oily liquid or deliquescent crystalline solid that is highly soluble in water. It is a monoprotic acid, with the two hydrogen atoms bonded directly to the phosphorus atom not being acidic.
Stability and Decomposition Pathways
The stability of aqueous this compound is influenced by several factors, most notably temperature and pH.
Thermal Decomposition
Heating aqueous solutions of hypophosphorous acid leads to its decomposition through two primary pathways:
-
Oxidation: At temperatures up to 90°C, in the presence of water, hypophosphorous acid can be oxidized to phosphorous acid (H₃PO₃), releasing hydrogen gas.[1]
-
Disproportionation: At temperatures above 110-130°C, hypophosphorous acid undergoes disproportionation to yield phosphorous acid (H₃PO₃) and phosphine (PH₃), a toxic and flammable gas.[2]
The overall disproportionation reaction can be represented as:
3H₃PO₂ → 2H₃PO₃ + PH₃
Effect of pH
Oxidation by Other Agents
Hypophosphorous acid is a potent reducing agent and can be oxidized by various oxidizing agents to phosphorous acid and subsequently to phosphoric acid (H₃PO₄).
Quantitative Data on Stability and Decomposition
A comprehensive search of the available literature did not yield specific quantitative data such as rate constants, half-lives at different pH and temperature values, or Arrhenius parameters for the decomposition of aqueous this compound. The following table summarizes the qualitative information gathered.
| Parameter | Condition | Observation | Reference(s) |
| Decomposition Products | Heating aqueous solution | Phosphorous acid (H₃PO₃) and Phosphine (PH₃) | [2] |
| Heating aqueous solution (≤ 90°C) | Phosphorous acid (H₃PO₃) and Hydrogen (H₂) | [1] | |
| Decomposition Onset | Thermal | Begins around 30°C, more significant above 110°C | [2][5] |
| pH Influence | General | Stability is expected to be pH-dependent | [3][4] |
Experimental Protocols for Stability Assessment
To assess the stability of aqueous this compound, a combination of analytical techniques can be employed to monitor its concentration and the formation of its degradation products over time under controlled conditions (e.g., varying temperature and pH).
Experimental Workflow for Stability Study
The following workflow can be used to systematically study the stability of this compound.
Workflow for studying the stability of aqueous this compound.
Detailed Methodologies
Ion chromatography with suppressed conductivity detection is a robust method for the simultaneous quantification of hypophosphite (H₂PO₂⁻), phosphite (HPO₃²⁻), and phosphate (PO₄³⁻) ions in aqueous solutions.[6][7][8]
Instrumentation:
-
Ion chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column suitable for the separation of phosphorus oxyanions (e.g., Metrosep A Supp 5 or similar).[9]
-
Guard column to protect the analytical column.
-
Autosampler for automated injections.
Reagents and Standards:
-
Deionized water (18.2 MΩ·cm).
-
Eluent: A gradient of sodium hydroxide (NaOH) or a sodium carbonate/bicarbonate buffer. The exact gradient program should be optimized for the specific column and instrument.
-
Suppressor regenerant (e.g., sulfuric acid solution).
-
Stock standard solutions of sodium hypophosphite, sodium phosphite, and sodium phosphate (1000 mg/L). Working standards are prepared by serial dilution of the stock solutions.
Procedure:
-
Sample Preparation: Dilute the aqueous samples containing this compound to a concentration within the linear range of the instrument. Filter the samples through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Metrosep A Supp 5, 250 mm x 4.0 mm, 5 µm particle size.[9]
-
Eluent: A gradient of NaOH. A possible starting point is a gradient from a low concentration (e.g., 2 mM) to a higher concentration (e.g., 50 mM) over a period of 20-30 minutes to elute all three anions.
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Injection Volume: 10 - 50 µL.
-
Detector: Suppressed conductivity.
-
-
Calibration: Inject a series of working standards of known concentrations to generate a calibration curve for each anion.
-
Analysis: Inject the prepared samples and quantify the concentrations of hypophosphite, phosphite, and phosphate based on the calibration curves.
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct, non-destructive analysis of phosphorus-containing compounds.[10][11][12] It can be used to monitor the disappearance of the hypophosphorous acid signal and the appearance of signals corresponding to its decomposition products.
Instrumentation:
-
NMR spectrometer with a broadband probe tunable to the ³¹P frequency.
Reagents and Standards:
-
Deuterated water (D₂O) for locking the magnetic field.
-
Phosphoric acid (85% in H₂O) or another suitable phosphorus compound as an external reference standard.
Procedure:
-
Sample Preparation: Prepare the aqueous solution of this compound in a mixture of H₂O and D₂O (typically 90:10). The concentration should be high enough for good signal-to-noise in a reasonable acquisition time.
-
NMR Acquisition Parameters:
-
Nucleus: ³¹P.
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Reference: 85% H₃PO₄ (external standard) set to 0 ppm.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being observed to ensure quantitative results.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the signals corresponding to hypophosphorous acid, phosphorous acid, and phosphoric acid. The relative concentrations of these species can be determined from the integral ratios.
-
Expected chemical shifts (relative to 85% H₃PO₄):
-
Hypophosphorous acid (H₃PO₂): The chemical shift will be a triplet due to coupling with the two directly attached protons.
-
Phosphorous acid (H₃PO₃): The chemical shift will be a doublet due to coupling with the single directly attached proton.
-
Phosphoric acid (H₃PO₄): A singlet.
-
-
Role in Biological Signaling Pathways
Direct evidence for the role of this compound as a signaling molecule in mainstream cellular signaling pathways is currently lacking in the scientific literature. However, the metabolism of reduced phosphorus compounds, including hypophosphite, is a known process in certain microorganisms.[1][13][14]
Some bacteria, such as Pseudomonas stutzeri, possess enzymatic pathways to oxidize hypophosphite to phosphite, and subsequently to phosphate, which can then be assimilated.[15][16] This metabolic capability suggests a role for reduced phosphorus compounds in the biogeochemical phosphorus cycle and in the survival of these organisms in phosphate-limited environments.
The enzymatic oxidation of hypophosphite involves a dioxygenase, indicating a potential link to redox-related metabolic processes in these organisms.[15]
Microbial oxidation pathway of hypophosphite.
Conclusion
This compound (hypophosphorous acid) is a reactive molecule whose stability in aqueous solution is a key consideration for its industrial and research applications. Its decomposition is primarily driven by temperature, leading to disproportionation into phosphorous acid and phosphine. While a pH-dependence on its stability is expected, detailed quantitative kinetic data remains an area for further investigation. The analytical methods of ion chromatography and ³¹P NMR spectroscopy provide robust tools for monitoring its stability and elucidating its decomposition kinetics. Although not a recognized signaling molecule in higher organisms, its role in the metabolism of certain bacteria highlights the diversity of phosphorus chemistry in biological systems. This guide provides a foundational understanding for professionals working with this important phosphorus compound.
References
- 1. Microbial metabolism of reduced phosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypophosphoric acid - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 13. annualreviews.org [annualreviews.org]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular genetic analysis of phosphite and hypophosphite oxidation by Pseudomonas stutzeri WM88 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Hydroxy(oxo)phosphanium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy(oxo)phosphanium (H₂O₂P⁺), the protonated form of hypophosphorous acid, is a reactive cationic species of interest in various chemical contexts. A thorough understanding of its structural and electronic properties is crucial for applications ranging from synthetic chemistry to materials science. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the transient nature of this cation, this guide will heavily reference the readily available data for its conjugate base, hypophosphorous acid, and extrapolate the expected spectroscopic features of the cation. Detailed experimental protocols and data interpretation strategies are presented to aid researchers in their investigations of this and related phosphorus-containing compounds.
Introduction
This compound is the IUPAC name for the cation with the chemical formula H₂O₂P⁺. It is formed by the protonation of the oxygen atom of hypophosphorous acid (H₃PO₂), also known as phosphinic acid. The chemistry of phosphorus compounds is vast and plays a significant role in various fields, including drug development, where phosphate and phosphonate groups are common moieties. Understanding the spectroscopic signature of key intermediates and reactive species like this compound is paramount for reaction monitoring, quality control, and mechanistic studies.
This guide will delve into the theoretical and practical aspects of NMR and IR spectroscopy as applied to the study of this compound. While direct experimental spectra of the isolated cation are scarce in the literature, we can predict its spectroscopic characteristics based on the well-documented spectra of hypophosphorous acid and the principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and bonding in molecules containing phosphorus. Both ³¹P and ¹H NMR are highly informative for the analysis of this compound and its precursor.
³¹P NMR Spectroscopy
The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, making it an excellent nucleus for NMR studies.[1] The chemical shift of ³¹P is sensitive to the electronic environment around the phosphorus atom.
-
Hypophosphorous Acid (H₃PO₂): In its neutral form, the ³¹P NMR spectrum of hypophosphorous acid typically exhibits a triplet due to coupling with the two directly attached protons (P-H). The chemical shift is generally observed in the range of +3 to +15 ppm relative to 85% H₃PO₄.
-
This compound (H₂O₂P⁺): Upon protonation of the phosphoryl oxygen, a significant downfield shift (to a higher ppm value) of the ³¹P signal is expected. This is due to the deshielding effect of the positive charge. The coupling pattern would likely remain a triplet, as the P-H bonds are retained. The magnitude of the ¹J(P,H) coupling constant may also be altered upon protonation.
¹H NMR Spectroscopy
¹H NMR provides information about the protons in the molecule.
-
Hypophosphorous Acid (H₃PO₂): The ¹H NMR spectrum shows a doublet for the protons directly bonded to phosphorus, with a large coupling constant (¹J(P,H)) typically in the range of 500-700 Hz. The hydroxyl proton signal is often broad and may not show coupling due to exchange.
-
This compound (H₂O₂P⁺): For the cation, the P-H protons would remain as a doublet, potentially with a shift in their chemical shift and a change in the ¹J(P,H) coupling constant. The two hydroxyl protons would become equivalent and might appear as a single, potentially broad signal, depending on the solvent and temperature. A study on the protonation of hypophosphorous acid in strong acids like H₂O·BF₃ and CH₃OH·BF₃ identified the related PH₄⁺ ion, demonstrating the utility of NMR in studying such species.[2][3]
Quantitative NMR Data (Hypophosphorous Acid)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ³¹P | +3 to +15 | Triplet | ¹J(P,H) ≈ 500-580 |
| ¹H (P-H) | ~7.0 | Doublet | ¹J(P,H) ≈ 500-580 |
| ¹H (O-H) | Variable | Singlet (broad) | - |
Note: Specific chemical shifts can vary depending on the solvent, concentration, and temperature.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule and provides valuable information about the functional groups present.
-
Hypophosphorous Acid (H₃PO₂): The IR spectrum of hypophosphorous acid is characterized by strong absorptions corresponding to the P=O stretching vibration (typically around 1200-1300 cm⁻¹), P-H stretching (around 2300-2400 cm⁻¹), and O-H stretching (a broad band around 2500-3300 cm⁻¹).
-
This compound (H₂O₂P⁺): Upon protonation, the P=O bond becomes a P-OH single bond. This will result in the disappearance of the strong P=O stretching band and the appearance of new P-O single bond stretching vibrations (typically in the 900-1100 cm⁻¹ region). The O-H stretching region will also be altered, likely showing sharper bands corresponding to the two P-OH groups.
Key Vibrational Frequencies (Hypophosphorous Acid)
| Vibrational Mode | Frequency Range (cm⁻¹) |
| ν(P-H) | 2300 - 2400 |
| ν(P=O) | 1200 - 1300 |
| ν(P-O) | 900 - 1100 |
| ν(O-H) | 2500 - 3300 (broad) |
Note: These are approximate ranges and can be influenced by hydrogen bonding and the physical state of the sample.
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble and which does not react with it. For studying the protonation of hypophosphorous acid, a strong deuterated acid like D₂SO₄ or a superacid system may be necessary. For general analysis of phosphonium salts, solvents like CD₂Cl₂, CDCl₃, or DMSO-d₆ are commonly used.[4][5]
-
Concentration: A concentration of 5-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ³¹P and ¹H NMR.[5]
-
Sample Filtration: To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]
-
Reference Standard: Chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% H₃PO₄.[1]
FTIR Sample Preparation
The choice of sampling technique for FTIR depends on the physical state of the sample.
-
Attenuated Total Reflectance (ATR): ATR-FTIR is a convenient method for both liquid and solid samples, requiring minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal.[7] This technique is particularly useful for aqueous solutions.[8][9][10]
-
KBr Pellet (for solid samples): If the sample is a stable solid salt of this compound, it can be analyzed as a KBr pellet. Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.[7][11][12]
-
Solution Cell (for liquid samples): For solution-state IR, a liquid cell with windows transparent to IR radiation (e.g., NaCl or CaF₂) can be used. The choice of solvent is critical, as solvent absorption bands can obscure sample signals.[7]
Visualizations
Caption: Protonation equilibrium between hypophosphorous acid and this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound, while challenging due to its reactive nature, is accessible through a combination of NMR and IR spectroscopy. By analyzing its stable precursor, hypophosphorous acid, and applying fundamental spectroscopic principles, a detailed understanding of the cation's structure and bonding can be achieved. This technical guide provides the foundational knowledge, including expected spectral data and detailed experimental protocols, to empower researchers in the fields of chemistry and drug development to confidently investigate this and other related phosphorus species. The provided workflows and diagrams serve as a practical roadmap for experimental design and data interpretation.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. N.m.r. study of the protonation of phosphine, hypophosphorous acid and orthophosphorous acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. N.m.r. study of the protonation of phosphine, hypophosphorous acid and orthophosphorous acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. researchgate.net [researchgate.net]
"understanding the oxidation states of phosphorus in Hydroxy(oxo)phosphanium"
An In-depth Technical Guide to Understanding the Oxidation States of Phosphorus in Hydroxy(oxo)phosphanium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the oxidation state of phosphorus in the chemical entity this compound (H₂O₂P⁺). A fundamental concept in chemistry, the oxidation state is crucial for understanding the redox properties, reactivity, and electronic structure of molecules, which is of paramount importance in fields such as materials science and drug development. This document outlines the principles of oxidation state assignment and applies them to determine the oxidation state of phosphorus in the specified cation.
Introduction to Oxidation States
The oxidation state, or oxidation number, is a hypothetical charge that an atom would have if all bonds to atoms of different elements were 100% ionic. This concept provides a framework for tracking the transfer of electrons in chemical reactions (redox reactions). The assignment of oxidation states follows a set of established rules based on the electronegativity of the elements involved.
General Rules for Assigning Oxidation States:
-
The oxidation state of an atom in its elemental form is 0.
-
The oxidation state of a monatomic ion is equal to its charge.
-
The algebraic sum of the oxidation states of all atoms in a neutral molecule is 0.
-
The algebraic sum of the oxidation states of all atoms in a polyatomic ion is equal to the charge of the ion.[1][2]
-
In compounds, fluorine is always assigned an oxidation state of -1.
-
In most compounds, oxygen is assigned an oxidation state of -2. Exceptions include peroxides (O₂²⁻), superoxides (O₂⁻), and compounds with fluorine.[3]
-
In most compounds, hydrogen is assigned an oxidation state of +1. The exception is in metal hydrides where it is -1.[1]
The Structure of this compound
This compound is a cation with the molecular formula H₂O₂P⁺.[1] Its structure consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, which in turn is bonded to a hydrogen atom. The second hydrogen atom is also bonded to the phosphorus atom. The positive charge is formally placed on the phosphorus atom.
Determination of the Oxidation State of Phosphorus
To determine the oxidation state of phosphorus in this compound (H₂O₂P⁺), we apply the established rules, considering the overall charge of the ion is +1.
The electronegativity values on the Pauling scale are approximately:
-
Oxygen (O): 3.44
-
Phosphorus (P): 2.19
-
Hydrogen (H): 2.20
Based on these values, oxygen is significantly more electronegative than both phosphorus and hydrogen.[4][5][6] Therefore, oxygen will have a negative oxidation state, and hydrogen will have a positive one.
Let the oxidation state of phosphorus be 'x'. We can set up the following equation:
(Oxidation State of H) * 2 + (Oxidation State of O) * 2 + (Oxidation State of P) = +1
Assigning the common oxidation states:
-
Hydrogen (H) = +1
-
Oxygen (O) = -2
The equation becomes:
(+1) * 2 + (-2) * 2 + x = +1 2 - 4 + x = +1 -2 + x = +1 x = +1 + 2 x = +3
Therefore, the oxidation state of phosphorus in this compound is +3 .
Data Presentation
The oxidation states of the constituent atoms in this compound are summarized in the table below for clarity.
| Atom | Symbol | Quantity | Oxidation State per Atom | Total Contribution to Charge |
| Hydrogen | H | 2 | +1 | +2 |
| Oxygen | O | 2 | -2 | -4 |
| Phosphorus | P | 1 | +3 | +3 |
| Total | H₂O₂P⁺ | +1 |
Visualization of Electron Assignment
The following diagram illustrates the logical relationship for determining the oxidation state of phosphorus in this compound based on electronegativity differences. In this formalism, the more electronegative atom in a bond is assigned all the bonding electrons.
Caption: Logical workflow for determining the oxidation state of phosphorus.
Conclusion
The oxidation state of phosphorus in this compound (H₂O₂P⁺) is determined to be +3. This is derived by applying the standard rules of oxidation state assignment, which are fundamentally based on the relative electronegativities of the constituent atoms. A clear understanding of these principles is essential for professionals in chemistry-related scientific disciplines to predict and interpret chemical behavior.
References
Navigating the Solubility of Hypophosphorous Acid in Organic Solvents: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of hypophosphorous acid (HPA), also known as phosphinic acid, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize HPA as a potent reducing agent and chemical intermediate. While quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative solubility information, outlines a general experimental protocol for its determination, and offers a logical framework for solvent selection.
Core Concepts: Understanding Hypophosphorous Acid
Hypophosphorous acid (H₃PO₂) is a phosphorus oxyacid with the more descriptive structural formula HOP(O)H₂. This structure underscores its nature as a monoprotic acid. It is a colorless, low-melting solid that is commercially available, typically as a 50% aqueous solution. Anhydrous HPA can be obtained by the continuous extraction of its aqueous solution with diethyl ether. HPA is a powerful reducing agent and sees significant use in applications such as electroless nickel plating and the reduction of arenediazonium salts in organic synthesis.
Qualitative Solubility of Hypophosphorous Acid in Organic Solvents
Hypophosphorous acid exhibits a wide range of solubility in organic solvents, largely dictated by the polarity and hydrogen bonding capabilities of the solvent. The available literature consistently indicates high solubility in polar protic and polar aprotic solvents.
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Alcohols | Methanol, Ethanol, Propanol | Soluble / Very Soluble |
| Ethers | Diethyl Ether, Dioxane | Soluble / Very Soluble |
| Ketones | Acetone | Miscible |
| Water | Miscible |
It is important to note that while terms like "soluble" and "miscible" are used in the literature, precise quantitative data such as g/100 mL or mole fraction at varying temperatures are not readily found in the reviewed sources. This lack of data necessitates that researchers determine the solubility of HPA in their specific solvent systems experimentally, particularly when precise concentrations are required for reaction stoichiometry or process design.
Experimental Protocol for Determining Solubility
For researchers needing to quantify the solubility of hypophosphorous acid in a specific organic solvent, the isothermal saturation method followed by titration is a reliable approach. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved HPA.
Materials and Equipment:
-
Anhydrous hypophosphorous acid
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Burette, flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Add an excess amount of anhydrous hypophosphorous acid to a known volume of the chosen organic solvent in a sealed flask. The presence of excess solid HPA is crucial to ensure that the solution becomes saturated.
-
Equilibration: Place the flask in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration will vary depending on the solvent and temperature and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration stabilizes).
-
Phase Separation: Once equilibrium is achieved, allow the solid to settle. Carefully extract a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter that is compatible with the organic solvent. This step is critical to prevent any undissolved solid from being included in the analysis.
-
Titration: Accurately measure a known volume of the saturated solution into a flask. Dilute with deionized water if necessary. Add a few drops of phenolphthalein indicator and titrate with a standardized solution of sodium hydroxide until a persistent pink color is observed.
-
Calculation: Calculate the concentration of hypophosphorous acid in the organic solvent using the following formula:
Solubility (g/L) = (VNaOH × MNaOH × MWHPA) / Vsample
Where:
-
VNaOH = Volume of NaOH solution used for titration (L)
-
MNaOH = Molarity of the NaOH solution (mol/L)
-
MWHPA = Molecular weight of hypophosphorous acid (66.00 g/mol )
-
Vsample = Volume of the saturated organic solvent sample taken for titration (L)
-
Safety Precautions: Hypophosphorous acid is a corrosive material and a strong reducing agent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Logical Workflow for Solvent Selection
The choice of an appropriate organic solvent for a reaction involving hypophosphorous acid depends on several factors beyond just solubility. The following diagram, generated using the DOT language, illustrates a logical workflow for solvent selection.
Caption: A logical workflow for selecting an optimal organic solvent for reactions involving hypophosphorous acid.
This workflow emphasizes a systematic approach, starting with the fundamental reaction needs and progressively narrowing down the solvent choices by considering solubility, chemical compatibility, and practical safety and process considerations. For professionals in drug development, this structured approach is crucial for ensuring reaction efficiency, reproducibility, and safety.
An In-depth Technical Guide on the Thermodynamic Properties of Hydroxy(oxo)phosphanium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of hydroxy(oxo)phosphanium, more commonly known as hypophosphorous acid or phosphinic acid (H₃PO₂). This document collates available quantitative data, outlines detailed experimental protocols for thermodynamic measurements, and presents key chemical pathways. Due to the limited availability of experimentally determined thermodynamic data, this guide also emphasizes the importance of computational methods for a more complete understanding. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who work with this versatile reducing agent.
Introduction
This compound, with the chemical formula H₃PO₂, is a phosphorus oxoacid that exists in tautomeric equilibrium with the more prevalent phosphinic acid form. It is a powerful reducing agent utilized in various industrial applications, including electroless nickel plating, as a polymerization catalyst, and in organic synthesis.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and predicting its reactivity and stability under different conditions.
Thermodynamic Properties
Quantitative thermodynamic data for this compound is not extensively documented in readily accessible databases. The following table summarizes the available data. It is important to note that discrepancies exist in the literature, particularly for the standard enthalpy of formation.
Table 1: Thermodynamic and Physical Properties of this compound (Hypophosphorous Acid)
| Property | Value | State | Reference(s) |
| Standard Enthalpy of Formation (ΔHf°) | -604.6 kJ/mol | Crystalline | [2] |
| -142.3 kcal/mol (~ -595.4 kJ/mol) | Liquid | ||
| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not readily available | - | - |
| Standard Molar Entropy (S°) | Data not readily available | - | - |
| Molecular Weight | 66.00 g/mol | - | [3] |
| Melting Point | 26.5 °C | - | [2][3] |
| Boiling Point | 130 °C (decomposes) | - | [3] |
| Density | 1.493 g/cm³ | Solid | [3] |
| 1.22 g/cm³ | 50% aqueous solution | [3] |
Note: The significant discrepancy in the standard enthalpy of formation highlights the need for further experimental verification.
Key Chemical Pathways and Logical Relationships
The synthesis and decomposition of this compound involve several key chemical reactions. Understanding these pathways is essential for its production and safe handling.
Industrial Synthesis of Hypophosphorous Acid
One common industrial synthesis involves a two-step process starting from white phosphorus.
References
Methodological & Application
Application Notes and Protocols for the Reduction of Arenediazonium Salts with Hypophosphorous Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the reductive deamination of arenediazonium salts using hypophosphorous acid. This two-step process is a valuable synthetic tool for removing an amino group from an aromatic ring, often after it has been used as a directing group in electrophilic aromatic substitution reactions.
I. Overview
The conversion of an aromatic primary amine to a deaminated arene involves two key steps:
-
Diazotization: The aromatic primary amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form a stable arenediazonium salt.[1][2]
-
Reduction: The resulting arenediazonium salt is then reduced with hypophosphorous acid (H₃PO₂), which replaces the diazonium group with a hydrogen atom.[3][4] This reduction is understood to proceed via a free-radical mechanism.[3][5]
This method is particularly useful in multi-step syntheses where an amino group is strategically introduced to direct the substitution of other functional groups onto the aromatic ring and is subsequently removed.[5]
II. Quantitative Data Summary
The following table summarizes representative quantitative data for the reduction of various arenediazonium salts with hypophosphorous acid.
| Starting Aniline (Substituent) | Product | Diazotization Conditions | Reduction Conditions | Reaction Time (h) | Yield (%) |
| 2,6-Dibromo-4-methylaniline | 3,5-Dibromotoluene | NaNO₂, HCl, 0-5 °C, 0.5 h | NaH₂PO₂·H₂O, HCl, 0-20 °C | 21 | 93 |
| p-Toluidine | Toluene | NaNO₂, H₂SO₄, <20 °C, 0.5 h | H₃PO₂ | Not Specified | High |
| Aniline | Benzene | NaNO₂, HCl, 0-5 °C | H₃PO₂ | Not Specified | High |
| p-Nitroaniline | Nitrobenzene | NaNO₂, H₂SO₄, 0-5 °C | H₃PO₂ | Not Specified | Good |
| Anthranilic acid | Benzoic acid | NaNO₂, HCl, 0-5 °C | H₃PO₂ | Not Specified | Good |
Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.
III. Experimental Protocols
A. General Protocol for the Reduction of an Arenediazonium Salt
This protocol provides a general procedure for the deamination of an aromatic amine.
Materials:
-
Aromatic amine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Hypophosphorous acid (H₃PO₂, 50% aqueous solution) or its salt (e.g., sodium hypophosphite monohydrate, NaH₂PO₂·H₂O)
-
Ice
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
Step 1: Diazotization
-
In a flask equipped with a magnetic stirrer, dissolve the aromatic amine in a suitable amount of concentrated mineral acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The appearance of a reddish-brown gas (NO₂) indicates the presence of excess nitrous acid.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction
-
To the cold diazonium salt solution, add the hypophosphorous acid (or its salt) dropwise, while maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight until the gas evolution ceases.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).[2]
-
Combine the organic extracts and wash them successively with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation, recrystallization, or column chromatography, depending on its physical properties.
B. Detailed Protocol: Synthesis of 3,5-Dibromotoluene from 2,6-Dibromo-4-methylaniline
This protocol is a specific example of the deamination reaction.
Materials:
-
2,6-Dibromo-4-methylaniline
-
Concentrated hydrochloric acid (37%)
-
Sodium nitrite (NaNO₂)
-
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)
-
Deionized water
-
Ice
Procedure:
Step 1: Formation of the Diazonium Salt
-
To a 5 L reaction vessel, add 1.5 L of water and 580 g of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
With stirring, add 500 g of 2,6-dibromo-4-methylaniline in five portions, maintaining the temperature at 0-5 °C. A pale yellow suspension will form.
-
While keeping the temperature below 5 °C, slowly add a solution of 156 g of sodium nitrite dissolved in 500 mL of water. A small amount of reddish-brown gas may be evolved, and the solid will slowly dissolve.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The solution should become clear with some foam on the surface.
Step 2: Reduction of the Diazonium Salt
-
Prepare the hypophosphorous acid solution by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid. Stir for 1 hour and filter to remove any undissolved sodium chloride.
-
Add the freshly prepared hypophosphorous acid solution dropwise to the cold diazonium salt solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 5 hours.
-
Remove the ice bath and allow the mixture to slowly warm to 15-20 °C and stir for an additional 16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to confirm the consumption of the diazonium salt.
Step 3: Isolation and Purification
-
Filter the reaction mixture under reduced pressure.
-
Wash the collected solid with water to obtain the crude product.
-
The crude 3,5-dibromotoluene can be further purified by recrystallization from a suitable solvent like methanol.
IV. Visualizations
A. Experimental Workflow
References
- 1. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 2. webassign.net [webassign.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Phospha-Mannich Reaction Utilizing Hypophosphorous Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a powerful three-component condensation for the synthesis of α-aminophosphonates and their derivatives.[1][2] These compounds are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids, exhibiting a wide range of biological activities.[3] This protocol details the synthesis of aminoalkyl-H-phosphinic acids using hypophosphorous acid (H₃PO₂), also known as hydroxy(oxo)phosphanium, as the phosphorus-containing component. This method provides a clean and efficient route to these valuable compounds.[4][5]
The reaction proceeds via the condensation of an amine, an aldehyde, and hypophosphorous acid, typically in a suitable solvent like acetic acid.[4][5] The reaction outcome can be influenced by the basicity of the amine, with more basic amines generally providing higher yields of the desired product.[4][5]
Reaction Mechanism and Experimental Workflow
The phospha-Mannich reaction with hypophosphorous acid is believed to proceed through the formation of N-hydroxyalkyl species as reactive intermediates.[5] The overall workflow for the synthesis and subsequent analysis of aminoalkyl-H-phosphinic acids is depicted below.
Caption: General experimental workflow for the phospha-Mannich reaction.
The proposed mechanism for the phospha-Mannich reaction using hypophosphorous acid suggests the formation of N-hydroxyalkyl intermediates.
References
- 1. Kabachnik-Fields Reaction [organic-chemistry.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 5. Selective and clean synthesis of aminoalkyl- H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Phosphinic Acid in Electroless Nickel Plating
Introduction
Electroless nickel (EN) plating is an autocatalytic chemical process used to deposit a layer of nickel-phosphorus (Ni-P) alloy onto a solid substrate without the use of an external electrical current.[1][2] The process is widely utilized in various industries for its ability to create uniform coatings on complex geometries, providing exceptional corrosion resistance, wear resistance, and hardness.[1][3] The single largest industrial application of phosphinic acid (H₃PO₂), most commonly used in the form of its salt, sodium hypophosphite (NaH₂PO₂·H₂O), is as the reducing agent in this process.[4] The resulting deposit is a dense alloy of nickel and phosphorus, with the phosphorus content typically ranging from 2% to over 12%, which dictates the final properties of the coating.[2]
Principle of Operation
The electroless nickel plating process is autocatalytic, meaning the nickel deposit itself catalyzes the reaction.[2][5] Once an initial layer of nickel forms on the substrate, the reaction continues on the newly deposited nickel surface. This is initiated by a catalytic substrate which first activates the reduction of nickel ions by the hypophosphite.[5] This mechanism ensures a continuous and uniform build-up of the Ni-P alloy layer, even on intricate and internal surfaces.[1][2]
Reaction Mechanism
The fundamental chemical reaction involves the reduction of nickel ions (Ni²⁺) by hypophosphite ions (H₂PO₂⁻) on a catalytic surface. While the exact mechanism is complex and subject to some debate, two primary theories are the atomic hydrogen mechanism and the hydride transfer mechanism.[5] A simplified overall reaction in an acidic bath can be represented as the reduction of nickel ions and the co-deposition of phosphorus, accompanied by the evolution of hydrogen gas.[6]
The primary reactions at the catalytic surface are:
-
Nickel Reduction: Ni²⁺ + H₂PO₂⁻ + H₂O → Ni (metal) + H₂PO₃⁻ + 2H⁺
-
Phosphorus Co-deposition: H₂PO₂⁻ + H (atomic) → P (elemental) + OH⁻ + H₂O
-
Hydrogen Evolution: 2H⁺ + 2e⁻ → H₂ (gas)
A portion of the hypophosphite is also oxidized to produce hydrogen gas without depositing nickel, which affects the overall efficiency of the process.
Role of Bath Components
A stable and efficient electroless nickel plating bath consists of several key components:
-
Nickel Source: Typically nickel sulfate, which provides the nickel ions for deposition.
-
Reducing Agent: Phosphinic acid or its salt (sodium hypophosphite) provides the electrons for the reduction of nickel ions.[1][4] Its concentration influences both the plating rate and the phosphorus content of the deposit.[7]
-
Complexing Agents (Chelators): Organic acids such as lactic acid, malic acid, and citric acid are used to form stable complexes with nickel ions.[1][7][8] This prevents the precipitation of nickel phosphite and helps control the free nickel ion concentration, ensuring bath stability.[1][8] The strength of the complex affects the plating rate and phosphorus content; weaker complexes tend to increase the plating rate and lower the phosphorus content.[6]
-
Stabilizers: Small quantities of compounds containing lead, sulfur, or other heavy metals are added to control the catalytic activity, preventing spontaneous decomposition of the bath.[1][6]
-
Buffers: Carboxylic acids and their salts also act as buffers to maintain the bath's pH within the optimal range, as the reaction produces hydrogen ions (H⁺) which lower the pH.[1][6]
Experimental Protocols
Protocol 1: Preparation and Operation of an Acidic Electroless Nickel Plating Bath
This protocol describes the preparation of a standard high-phosphorus electroless nickel bath and the plating procedure.
1. Materials and Reagents:
- Nickel Sulfate (NiSO₄·6H₂O)
- Sodium Hypophosphite (NaH₂PO₂·H₂O)
- Lactic Acid (C₃H₆O₃)
- Malic Acid (C₄H₆O₅)
- Lead Acetate (Pb(CH₃COO)₂) - Stabilizer
- Ammonium Hydroxide (NH₄OH) or Potassium Hydroxide (KOH) for pH adjustment
- Deionized (DI) Water
- Substrate to be plated (e.g., low carbon steel, aluminum alloy)
- Appropriate cleaning and activation solutions (e.g., alkaline cleaner, acid etch)
2. Bath Preparation (1 Liter): a. Fill a clean plating tank (e.g., polypropylene) with approximately 500 mL of DI water and heat to ~70°C. b. Dissolve the nickel sulfate and complexing acids (lactic acid, malic acid) with gentle agitation. c. In a separate container, dissolve the sodium hypophosphite in ~200 mL of DI water and add it to the main tank. d. Add the stabilizer solution (e.g., a pre-dissolved stock of lead acetate). e. Add DI water to bring the volume to 1 liter. f. Heat the bath to the operating temperature (88-90°C).[6] g. Adjust the pH to the desired range (e.g., 4.6-4.8) using a pH adjuster like ammonium hydroxide.[7][9]
3. Substrate Preparation: a. Alkaline Cleaning: Degrease the substrate in an alkaline solution to remove oils and organic contaminants. b. Rinsing: Thoroughly rinse with DI water. c. Acid Etching/Activation: Immerse in an acid solution to remove surface oxides and activate the surface. The choice of acid depends on the substrate material. d. Final Rinsing: Rinse again with DI water before immediate immersion into the EN bath.
4. Plating Procedure: a. Immerse the activated substrate into the heated and pH-adjusted EN bath. Mild agitation of the solution is recommended. b. The plating process will begin spontaneously, evidenced by the formation of hydrogen bubbles on the substrate surface. c. Plate for the required duration to achieve the desired thickness (typical plating rates are 10-12 µm/hr).[10] d. Once complete, remove the substrate and rinse thoroughly with DI water. e. Dry the plated part using clean compressed air or in an oven.
5. Post-Plating Heat Treatment (Optional): a. To increase the hardness and wear resistance of the deposit, bake the plated part. For example, heating at 400°C for one hour can significantly increase hardness.
Protocol 2: Bath Maintenance and Analysis
Continuous operation requires monitoring and replenishing bath components and removing by-products.
1. Monitoring Key Parameters:
- pH: Monitor continuously or at regular intervals. The pH tends to decrease during operation and must be adjusted upwards with additions of ammonium hydroxide or potassium hydroxide.[6]
- Temperature: Maintain within a narrow range (e.g., 88 ± 1°C) as temperature significantly affects the plating rate.[6][10]
- Nickel Concentration: As nickel is consumed, its concentration drops. It should be analyzed and replenished regularly. A common analytical method is EDTA titration.[11]
- Hypophosphite Concentration: The reducing agent must also be replenished. Analysis can be performed via iodometric titration or, more advanced, ion chromatography.[11][12][13]
- Orthophosphite Concentration: The by-product, orthophosphite (HPO₃²⁻), accumulates in the bath.[12] High concentrations (>120 g/L) can inhibit the plating rate and degrade deposit quality.[7][9] Its level can be monitored by ion chromatography or titration.[11][13]
2. Replenishment:
- Replenishment should be done using concentrated solutions of nickel sulfate and sodium hypophosphite to maintain chemical balance and operating volume.
- The frequency of replenishment depends on the workload or "metal turnovers" (MTOs). One MTO is the deposition of the initial amount of nickel in the bath. A bath's lifespan is often measured in MTOs before its performance degrades due to by-product accumulation.[7]
Data Presentation
Table 1: Typical Electroless Nickel Bath Composition and Operating Parameters
| Component | Function | Typical Concentration Range | Reference(s) |
|---|---|---|---|
| Nickel Sulfate (as Ni²⁺) | Nickel Source | 2.0 - 6.0 g/L | [7],[9],[6] |
| Sodium Hypophosphite | Reducing Agent | 25 - 40 g/L | [7],[9] |
| Lactic Acid | Complexing Agent | < 25 g/L (in combination) | [7],[9] |
| Malic/Succinic Acid | Complexing Agent | < 25 g/L (in combination) | [7],[9] |
| Lead Acetate | Stabilizer | 0.0004 - 0.0007 g/L | [7],[9] |
| Operating Parameter | Effect | Typical Value | |
| pH | Controls Rate & %P | 4.4 - 4.8 | [7],[9] |
| Temperature | Controls Rate | 85 - 90 °C | [6] |
| Bath Loading | Plating Area | 0.5 - 2.0 dm²/L | - |
| Agitation | Ensures Uniformity| Mild (Air or Mechanical) |[10] |
Table 2: Influence of Operating Parameters on Deposit Properties
| Parameter Increased | Effect on Plating Rate | Effect on Phosphorus Content (%) | Effect on Deposit Properties | Reference(s) |
|---|---|---|---|---|
| pH | Increases | Decreases | Higher stress, increased hardness | [6] |
| Temperature | Increases (Exponentially) | Decreases | Can increase stress if outside optimal range | [6] |
| Hypophosphite Conc. | Increases (to a point) | Increases | Affects deposit morphology | [6] |
| Orthophosphite Conc. | Decreases | Increases slightly | Can increase internal stress and porosity, reducing corrosion resistance |[6],[10] |
Table 3: General Properties of Electroless Nickel-Phosphorus Coatings
| Property | Low Phosphorus (2-5% P) | Medium Phosphorus (6-9% P) | High Phosphorus (10-13% P) | Reference(s) |
|---|---|---|---|---|
| Structure (As-Plated) | Microcrystalline | Crystalline + Amorphous | Amorphous (X-ray amorphous) | [1],[14] |
| Hardness (As-Plated) | ~550-650 HK₁₀₀ | ~500-600 HK₁₀₀ | ~450-550 HK₁₀₀ | [1] |
| Hardness (Heat Treated) | Up to 1100 HK₁₀₀ | Up to 1000 HK₁₀₀ | Up to 900 HK₁₀₀ | - |
| Corrosion Resistance | Good | Very Good | Excellent (less porous) | [1] |
| Magnetism (As-Plated) | Ferromagnetic | Slightly Ferromagnetic | Non-magnetic (>11.2% P) | [1] |
| Solderability | Good | Fair | Poor | [1] |
| Internal Stress | Tensile | Varies (Tensile/Compressive) | Compressive |[6] |
References
- 1. Electroless nickel-phosphorus plating - Wikipedia [en.wikipedia.org]
- 2. advancedplatingtech.com [advancedplatingtech.com]
- 3. Electroless Nickel Plating (containing Phosphorus) | Mitsuya Co., Ltd. [mitsuya-plating.com]
- 4. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 5. tau.ac.il [tau.ac.il]
- 6. tau.ac.il [tau.ac.il]
- 7. data.epo.org [data.epo.org]
- 8. Role of Complexing Agents in Electroless Nickel Baths [eureka.patsnap.com]
- 9. WO2017015054A1 - Electroless nickel-phosphorous plating baths with reduced ion concentration and methods of use - Google Patents [patents.google.com]
- 10. nmfrc.org [nmfrc.org]
- 11. stapletontech.com [stapletontech.com]
- 12. finishingandcoating.com [finishingandcoating.com]
- 13. cromlab-instruments.es [cromlab-instruments.es]
- 14. electronics.org [electronics.org]
Catalytic Applications of Hydroxy(oxo)phosphanium in Esterification Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy(oxo)phosphanium, also known as hypophosphorous acid or phosphinic acid, is a phosphorus oxoacid with the formula H₃PO₂. While it is widely recognized as a potent reducing agent, its application as a catalyst in organic synthesis, particularly in esterification reactions, is an area of growing interest. In the context of esterification, this compound can act as an acid catalyst, facilitating the reaction between a carboxylic acid and an alcohol to form an ester and water. This document provides detailed application notes and protocols for the use of this compound as a catalyst in esterification reactions, targeting researchers, scientists, and professionals in drug development.
Catalytic Principle
The catalytic activity of this compound in esterification stems from its ability to act as a Brønsted acid. The reaction follows the general mechanism of a Fischer-Speier esterification. The this compound protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and strategies to drive the reaction towards the product, such as removing water or using an excess of one reactant, are often employed.
Application Notes
This compound offers several advantages as a catalyst in esterification:
-
Mild Acidity: It is a moderately strong acid, which can be advantageous in reactions involving sensitive functional groups that might be compromised by stronger acids like sulfuric acid.
-
Reduced Corrosion: In certain applications, particularly in the esterification of free fatty acids, hypophosphorous acid has been used as a corrosion inhibitor when used in conjunction with stronger acid catalysts.[1][2][3] This suggests it may be a less corrosive option on its own under specific conditions.
-
Oxygen Scavenger: Due to its reducing properties, it can act as an oxygen scavenger, which can prevent the formation of colored impurities in the reaction mixture, leading to a purer product.[4]
Experimental Protocols
Below are detailed protocols for the use of this compound as a catalyst in the esterification of a generic carboxylic acid with an alcohol.
Protocol 1: General Esterification of a Carboxylic Acid
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst.
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., ethanol, in excess)
-
This compound (hypophosphorous acid, 50% aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent (e.g., toluene, if necessary for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for removal of water)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq).
-
Add a significant excess of the alcohol (e.g., 5-10 eq). The alcohol can also serve as the solvent.
-
Add this compound (hypophosphorous acid, 50% aq. solution) as the catalyst. A typical catalyst loading is 1-5 mol% relative to the carboxylic acid.
-
If using a Dean-Stark apparatus for water removal, add a suitable solvent like toluene.
-
Assemble the reflux apparatus.
-
Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purify the crude ester by distillation or column chromatography if necessary.
Protocol 2: Esterification of Free Fatty Acids
This protocol is adapted from a patented method for the esterification of free fatty acids, where hypophosphorous acid is used.[1][2][3]
Materials:
-
Fatty acid (e.g., oleic acid)
-
Alcohol (e.g., methanol)
-
This compound (hypophosphorous acid)
-
Reaction vessel suitable for heating under vacuum
Procedure:
-
Charge the reaction vessel with the fatty acid.
-
Add the alcohol. The molar ratio of alcohol to fatty acid can vary, for example, from 2:1 to 15:1.
-
Add this compound as the catalyst. The molar ratio of the catalyst to the fatty acid can range from 0.001 to 10.[1]
-
Heat the reaction mixture with stirring to a temperature between 60°C and 130°C.[1][2][3]
-
The reaction can be conducted at atmospheric pressure or under a vacuum (e.g., 5 kPa to 25 kPa) to facilitate the removal of water.[1][2][3]
-
Maintain the reaction for a sufficient time to achieve the desired conversion (e.g., 1-8 hours).
-
After the reaction, the excess alcohol and water can be removed by distillation.
-
The resulting ester can be purified by standard procedures.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for acid-catalyzed esterification reactions. Note that specific quantitative data for this compound as the sole catalyst for simple ester synthesis is limited in publicly available literature; the data below is derived from related processes and general knowledge of Fischer esterification.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Source Adaptation |
| Free Fatty Acids | Methanol | Hypophosphorous Acid / Organosulfonic Acid | 0.05 - 1 (molar ratio) | 60 - 130 | 1 - 8 | High | [1] |
| Benzoic Acid | Ethanol | This compound (Hypothesized) | 1 - 5 | Reflux (approx. 78) | 2 - 12 | Good to High | Adapted from Fischer Protocol |
| Acetic Acid | 1-Butanol | This compound (Hypothesized) | 1 - 5 | Reflux (approx. 118) | 4 - 16 | Good to High | Adapted from Fischer Protocol |
Mandatory Visualization
The following diagrams illustrate the conceptual workflow and the proposed catalytic cycle for the esterification reaction catalyzed by this compound.
Caption: General experimental workflow for esterification.
Caption: Proposed catalytic cycle for esterification.
References
- 1. US20210155870A1 - Use of hypophosphorous acid for the esterification of free fatty acids - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2019202276A1 - Use of hypophosphorous acid for the esterification of free fatty acids - Google Patents [patents.google.com]
- 4. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
Synthesis of Organophosphorus Compounds from Phosphinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of diverse organophosphorus compounds originating from phosphinic acid. It is intended to serve as a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and drug development. The protocols outlined below cover key synthetic transformations of phosphinic acid and its derivatives, including esterification, amidation, and carbon-phosphorus bond-forming reactions.
Introduction
Phosphinic acid and its derivatives are versatile building blocks in the synthesis of a wide array of organophosphorus compounds. These compounds have garnered significant interest in medicinal chemistry due to their ability to act as transition-state analogues, mimicking the tetrahedral intermediates of enzymatic reactions.[1][2][3] This property makes them potent inhibitors of various enzymes, particularly metalloproteinases and aspartic acid proteinases.[2][3] Consequently, phosphinic acid-based compounds have been explored for the development of therapeutics for a range of diseases, including pain management, cancer, and infectious diseases.[1][4][5] This document details key synthetic methodologies to access these valuable compounds.
Key Synthetic Methodologies
The synthesis of organophosphorus compounds from phosphinic acid can be broadly categorized into derivatization of the phosphinic acid moiety and the formation of new carbon-phosphorus bonds.
Esterification and Amidation of Phosphinic Acids
Direct esterification of phosphinic acids with alcohols is often challenging under standard conditions.[6] Therefore, activating agents are typically employed to facilitate the reaction. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are effective for this transformation.[6]
Protocol 1: Esterification of Phosphinic Acids using Dicyclohexylcarbodiimide (DCC)
This protocol describes the synthesis of a phosphinate ester from a phosphinic acid and an alcohol using DCC as a coupling agent.
Materials:
-
Phosphinic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphinic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous THF.
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous THF.
-
Add the DCC solution dropwise to the phosphinic acid solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phosphinate ester.
Table 1: Representative Yields for DCC-Mediated Esterification of Phosphinic Acids
| Phosphinic Acid | Alcohol | Product | Yield (%) | Reference |
| Symmetrical Phosphinic Acid 3a | 3-Hydroxyflavone | Flavonoid Ester | ~95% | [7] |
| Symmetrical Phosphinic Acid 3a | Diacetone-D-galactose | Carbohydrate Ester | ~98% | [8] |
Carbon-Phosphorus Bond Formation
The formation of a P-C bond is a fundamental transformation for creating a wide range of organophosphorus compounds. Key methods starting from phosphinic acid or its derivatives include the Hirao reaction and radical hydrophosphinylation.
The Hirao reaction is a palladium-catalyzed cross-coupling of a P(O)-H compound, such as a phosphinic acid or its ester, with an aryl or vinyl halide.[9][10] This reaction is a powerful tool for the synthesis of aryl- and vinylphosphinates.
Protocol 2: Microwave-Assisted Hirao Reaction of an Alkyl Phenyl-H-phosphinate with a Bromoarene
This protocol describes a "green" variation of the Hirao reaction using a P-ligand-free Pd(OAc)₂ catalyst under microwave and solvent-free conditions.[10]
Materials:
-
Alkyl phenyl-H-phosphinate (1.0 eq)
-
Bromoarene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triethylamine (TEA) (1.1 eq)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the alkyl phenyl-H-phosphinate (1.0 eq), bromoarene (1.2 eq), Pd(OAc)₂ (5 mol%), and triethylamine (1.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 1 hour), as determined by optimization for the specific substrates.[11]
-
After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane (DCM).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylphosphinate.
Table 2: Representative Yields for the Hirao Reaction
| P(O)-H Compound | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |
| Diethyl phosphite | 2-Chloropyrazine | Pd(OAc)₂/dppf | Triethylamine | 67% | [12] |
| Diethyl phosphite | 4-Bromopyridine HCl | Pd(OAc)₂/dppf | Triethylamine | 70% | [12] |
| Diphenylphosphine oxide | Bromobenzene | Pd(OAc)₂ | Triethylamine | 80% | [11] |
The addition of the P-H bond of phosphinic acid across a carbon-carbon double bond can be achieved through a radical-mediated process. This reaction can be initiated by radical initiators, UV light, or microwave irradiation.[13][14][15]
Protocol 3: UV-Mediated Hydrophosphinylation of an Unactivated Alkene with Phenylphosphinic Acid
This protocol describes the UV-mediated addition of phenylphosphinic acid to an unactivated alkene.[16]
Materials:
-
Phenylphosphinic acid (1.0 eq)
-
Unactivated alkene (e.g., 1-octene) (1.0 eq)
-
Diisopropyl(phenyl)phosphine (DIPB) (10 mol%)
-
Degassed Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
0.03 M Sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
UV reactor (365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve phenylphosphinic acid (1.0 eq), the alkene (1.0 eq), and DIPB (10 mol%) in degassed DMSO under a nitrogen atmosphere.
-
Irradiate the solution with a 365 nm UV lamp for 15 hours.
-
After the reaction, add ethyl acetate and wash the mixture with brine.
-
To the organic layer, add a 0.03 M solution of sodium bicarbonate.
-
Separate the aqueous layer, wash it with ethyl acetate, and then acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired alkylphenylphosphinic acid.
Table 3: Representative Yields for Hydrophosphinylation of Alkenes
| Phosphinic Acid Derivative | Alkene | Conditions | Yield (%) | Reference |
| Phenylphosphinic acid | 1-Octene | UV (365 nm), DIPB, DMSO, 15 h | 75% | [16] |
| Hypophosphorous acid (50% aq.) | 1-Octene | UV (365 nm), 4,4'-DMPA, DMSO, 16 h | 68% | [14] |
| Phenylphosphinic acid | Undec-10-en-1-ol | Microwave, 150 °C, 30 min | 92% | [13] |
Applications in Drug Development: Enzyme Inhibition
Phosphinic acid derivatives are particularly valuable as inhibitors of metalloproteinases, such as neprilysin (NEP) and aminopeptidase N (APN).[1] These enzymes are involved in the degradation of enkephalins, which are endogenous opioid peptides that play a role in pain modulation. By inhibiting NEP and APN, phosphinic acid-based drugs can increase the concentration of enkephalins, leading to an analgesic effect.[1]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which dual inhibitors of NEP and APN can potentiate enkephalin signaling.
Caption: Inhibition of enkephalin degradation by a phosphinic acid-based dual inhibitor.
Experimental Workflow for Synthesis and Evaluation
The development of phosphinic acid-based enzyme inhibitors typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the development of phosphinic acid-based enzyme inhibitors.
References
- 1. Phosphinic derivatives as new dual enkephalin-degrading enzyme inhibitors: synthesis, biological properties, and antinociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphinic acid compounds in biochemistry, biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hirao coupling - Wikipedia [en.wikipedia.org]
- 10. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and Efficient Microwave-Assisted Hydrophosphinylation of Unactivated Alkenes with H-Phosphinic Acids without Added Metal or Radical Initiator [organic-chemistry.org]
- 14. UV-mediated hydrophosphinylation of unactivated alkenes with phosphinates under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Hydroxy(oxo)phosphanium as a Precursor for Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydroxy(oxo)phosphanium, also known as hypophosphorous acid, and its derivatives as precursors for advanced flame retardant materials. This document outlines the synthesis, mechanisms of action, and performance data of these compounds in various polymer systems. Detailed experimental protocols for synthesis and standardized flame retardancy testing are also included to facilitate research and development in this field.
Introduction
This compound (H₃PO₂) and its salts (phosphinates or hypophosphites) are effective phosphorus-based flame retardants. They are considered environmentally friendlier alternatives to halogenated flame retardants.[1] Their efficacy stems from their ability to interrupt the combustion cycle in both the gas and condensed phases.[2] These compounds can be incorporated into a variety of polymers, including epoxy resins, polyurethanes, and polyesters, to enhance their fire resistance.[3][4]
Mechanism of Action
Phosphorus-based flame retardants derived from this compound operate through two primary mechanisms:
-
Condensed-Phase Action: Upon heating, these compounds can decompose to form phosphoric acid, which acts as a catalyst for the dehydration of the polymer. This process promotes the formation of a stable, insulating char layer on the material's surface.[5] This char layer limits the release of flammable volatile compounds and shields the underlying polymer from heat and oxygen.[1]
-
Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO•) are released into the gas phase during combustion.[6] These radicals act as scavengers, interrupting the high-energy chain reactions involving H• and OH• radicals that propagate the flame.[7] This "flame poisoning" effect reduces the heat of combustion and can extinguish the flame.
Quantitative Performance Data
The effectiveness of this compound derivatives as flame retardants is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. Higher LOI values and a V-0 rating in the UL-94 test indicate superior flame retardancy.
Table 1: Flame Retardant Performance in Epoxy Resins
| Flame Retardant Additive | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| P-N Curing Agent (PPXSPB) | Epoxy (E-44) | 18.8 (3.24% P) | 31.4 | V-0 | [8] |
| Melamine Phenylphosphonate | Epoxy | 15 | 32.5 | V-0 | [9] |
| HPDAl | Epoxy | 2 | 32.3 | V-0 | [4] |
| Layered AVOPh | Epoxy | 6 | 32.8 | V-1 | [10] |
| Isopropylphenyl Phosphates | Epoxy | 20 | 30-33 | V-2 | [3] |
Table 2: Flame Retardant Performance in Polyurethanes (PU)
| Flame Retardant Additive | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| HAMPP (P-N Retardant) | Flexible PU Foam | 10 | 23.7 | V-0 | [4] |
| BDEMPP/EG | Rigid PU Foam | 15/10 | >30.0 | V-0 | [11] |
Experimental Protocols
This protocol describes a general method for synthesizing an aluminum phosphinate, a common flame retardant derived from hypophosphorous acid.
Materials:
-
Sodium hypophosphite (NaH₂PO₂)
-
Aluminum sulfate (Al₂(SO₄)₃)
-
Deionized water
-
Reaction vessel with stirrer and heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation of Reactant Solutions: Prepare aqueous solutions of sodium hypophosphite and aluminum sulfate.
-
Reaction: Slowly add the sodium hypophosphite solution to the aluminum sulfate solution in the reaction vessel under constant stirring.
-
Heating: Heat the mixture to 80-90°C and maintain this temperature for 2-4 hours to ensure the reaction goes to completion.
-
Precipitation and Cooling: Allow the reaction mixture to cool to room temperature. A white precipitate of aluminum phosphinate will form.
-
Filtration: Isolate the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with deionized water several times to remove any unreacted starting materials and byproducts.
-
Drying: Dry the final product in a vacuum oven at 100-120°C until a constant weight is achieved.
-
Characterization: The final product should be characterized using techniques such as FTIR and NMR to confirm its structure.[8]
The following are standardized protocols for evaluating the flame retardant properties of polymer samples.
A. Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Apparatus: LOI instrument consisting of a vertical glass column with a controlled flow of oxygen and nitrogen.
-
Sample Preparation: Prepare polymer samples of standard dimensions (typically bars).
-
Procedure: a. Mount the sample vertically inside the glass column. b. Introduce a mixture of oxygen and nitrogen into the column. c. Ignite the top of the sample with a pilot flame. d. Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that just supports flaming combustion for a specified time is determined. e. The LOI is expressed as the volume percentage of oxygen.[4]
B. UL-94 Vertical Burning Test
-
Apparatus: A test chamber, a Bunsen burner, a timer, and a surgical cotton indicator.
-
Sample Preparation: Prepare rectangular bar specimens (typically 125 mm x 13 mm x desired thickness). Condition the specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.[1]
-
Procedure: a. Mount a specimen vertically from its top. Place a layer of dry surgical cotton 300 mm below the specimen.[12] b. Apply a 20 mm blue flame from the Bunsen burner to the bottom edge of the specimen for 10 seconds and then remove it.[2] c. Record the afterflame time (t₁). d. Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds. e. Record the second afterflame time (t₂) and the afterglow time (t₃). f. Observe if any flaming drips ignite the cotton below.
-
Classification Criteria (Simplified):
-
V-0: Afterflame time for each specimen < 10s; total afterflame time for 5 specimens < 50s; no flaming drips ignite the cotton.[13][14]
-
V-1: Afterflame time for each specimen < 30s; total afterflame time for 5 specimens < 250s; no flaming drips ignite the cotton.[13]
-
V-2: Afterflame time for each specimen < 30s; total afterflame time for 5 specimens < 250s; flaming drips may ignite the cotton.[14]
-
Conclusion
This compound and its derivatives are highly effective precursors for the development of flame retardant materials. Their dual-action mechanism in both the condensed and gas phases provides excellent fire protection for a wide range of polymers. The data and protocols presented in these notes offer a solid foundation for researchers to explore and optimize the use of these compounds in creating safer, high-performance materials.
References
- 1. amade-tech.com [amade-tech.com]
- 2. innovative-polymers.com [innovative-polymers.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. enke-chem.com [enke-chem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. boedeker.com [boedeker.com]
- 13. imgs.elainemedia.net [imgs.elainemedia.net]
- 14. specialchem.com [specialchem.com]
Application of Phosphinic Acid in the Preparation of Ionic Liquids: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant interest as designer solvents and catalysts in various chemical processes due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency. A promising class of ILs is based on phosphonium cations paired with phosphinate anions. The synthesis of these phosphonium phosphinate ILs often involves the use of phosphinic acids as key precursors for the anionic component. This document provides detailed application notes and experimental protocols for the preparation of phosphonium phosphinate ionic liquids, focusing on the use of phosphinic acid.
Synthesis of Phosphonium Phosphinate Ionic Liquids
The most common and straightforward method for preparing phosphonium phosphinate ionic liquids involves a metathesis or anion exchange reaction. This typically consists of two main steps: the synthesis of a tetraalkylphosphonium halide and the subsequent exchange of the halide anion with a phosphinate anion derived from a phosphinic acid.
General Synthetic Pathway
The overall synthesis can be represented by the following scheme:
-
Quaternization: A tertiary phosphine is reacted with a haloalkane to form a tetraalkylphosphonium halide.
-
Anion Exchange: The resulting phosphonium halide is then reacted with a phosphinic acid in the presence of a base, or with a metal salt of the phosphinic acid, to yield the desired phosphonium phosphinate ionic liquid.
A notable example is the synthesis of trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate, a commercially available and well-characterized ionic liquid.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Trihexyl(tetradecyl)phosphonium Chloride
Materials:
-
Trihexylphosphine
-
1-Chlorotetradecane
-
Acetonitrile (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of trihexylphosphine and 1-chlorotetradecane.
-
Add a suitable solvent, such as acetonitrile, to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by techniques like ³¹P NMR is recommended).
-
After completion, remove the solvent under reduced pressure to obtain the crude trihexyl(tetradecyl)phosphonium chloride.
-
The product can be further purified by washing with a non-polar solvent like hexane to remove any unreacted starting materials, followed by drying under vacuum.[1]
Protocol 2: Synthesis of Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
Materials:
-
Trihexyl(tetradecyl)phosphonium chloride
-
Bis(2,4,4-trimethylpentyl)phosphinic acid
-
Sodium hydroxide (or other suitable base)
-
Toluene (or other suitable organic solvent)
-
Water
Procedure:
-
Dissolve trihexyl(tetradecyl)phosphonium chloride in an organic solvent such as toluene in a reaction vessel.
-
In a separate vessel, prepare the sodium salt of the phosphinic acid by reacting bis(2,4,4-trimethylpentyl)phosphinic acid with an equimolar amount of a base, like sodium hydroxide, in water.
-
Add the aqueous solution of sodium bis(2,4,4-trimethylpentyl)phosphinate to the toluene solution of the phosphonium chloride.
-
Stir the biphasic mixture vigorously for several hours at room temperature to facilitate the anion exchange.
-
After the reaction, allow the layers to separate. The upper organic layer contains the desired phosphonium phosphinate ionic liquid.
-
Wash the organic layer multiple times with deionized water to remove the sodium chloride byproduct and any unreacted starting materials.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the final ionic liquid.
-
The final product should be dried under high vacuum to remove any residual solvent and water.[1][2]
Data Presentation
The physicochemical properties of phosphonium phosphinate ionic liquids are crucial for their application. The following tables summarize key quantitative data for a representative phosphonium phosphinate IL.
Table 1: General Properties of Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
| Property | Value | Reference |
| Molecular Formula | C₄₈H₁₀₂O₂P₂ | [3] |
| CAS Number | 465527-59-7 | |
| Appearance | Colorless to pale yellow liquid | |
| Purity | ≥95% | [3] |
Table 2: Physicochemical Properties of Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
| Property | Value | Temperature (°C) | Reference |
| Density (g/mL) | 0.895 | 20 | |
| Viscosity (mPa·s) | 1340 | 25 | [4][5] |
| 580 | 40 | [4][5] | |
| 290 | 60 | [4][5] | |
| Water Solubility | Immiscible | Ambient | |
| Thermal Stability (Tonset) | >300°C | [1][2] |
Mandatory Visualizations
Caption: General workflow for the synthesis of a phosphonium phosphinate ionic liquid.
Caption: Mechanism of anion exchange in a biphasic system.
Caption: Logical relationship of precursors to the final ionic liquid product.
References
Troubleshooting & Optimization
"troubleshooting side reactions in hypophosphorous acid reductions"
Welcome to the technical support center for hypophosphorous acid (H₃PO₂) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hypophosphorous acid in reductions?
Hypophosphorous acid (H₃PO₂), also known as phosphinic acid, is a powerful reducing agent used in various organic syntheses. Its reducing capability stems from the phosphorus atom's low oxidation state (+1) and the presence of a reactive P-H bond.[1][2] When H₃PO₂ acts as a reducing agent, it is typically oxidized to phosphorous acid (H₃PO₃). It is valued for its mild conditions, making it suitable for sensitive compounds where harsher agents might cause degradation or unwanted side reactions.[1] Key applications include the reduction of diazonium salts to arenes, nitro compounds to amines, and aldehydes or ketones to alcohols.[1][3][4]
Q2: My reduction of an aryl diazonium salt is giving a low yield of the desired arene. What are the common causes?
Low yields in the reduction of aryl diazonium salts (deamination) are frequently caused by competing side reactions. The primary culprits are:
-
Phenol Formation: Diazonium salts can react with water, especially at elevated temperatures, to produce phenols (Ar-OH).[5][6] Diazonium salts are thermally unstable, and decomposition is a common issue if the temperature is not strictly controlled.[6]
-
Biaryl Formation: The reaction mechanism can involve aryl radical intermediates.[4][5] The coupling of two of these radicals can lead to the formation of biaryl compounds (Ar-Ar) as a byproduct.[7]
-
Azo Coupling: If unreacted starting amine or another electron-rich aromatic species is present, the diazonium salt can undergo an electrophilic aromatic substitution to form colored azo compounds.[5]
-
Incomplete Diazotization: Ensure the initial formation of the diazonium salt from the corresponding aromatic amine is complete before adding the hypophosphorous acid.[6]
Q3: I am observing the formation of a phenol byproduct. How can I minimize this?
Phenol formation is a classic side reaction caused by the reaction of the diazonium salt with the aqueous solvent. To minimize this:
-
Maintain Low Temperatures: The diazotization step should be performed at 0-5°C to ensure the stability of the diazonium salt.[6] The subsequent reduction with H₃PO₂ should also be started at a low temperature and warmed carefully if necessary.
-
Control Acidity: The reaction is typically run in an acidic medium, which can influence the stability of the diazonium salt. Lowering the pH can sometimes suppress phenol formation.[5]
-
Use a Non-Aqueous System (if possible): While less common, performing the reaction in a non-aqueous solvent can eliminate the primary source of the hydroxyl group.
Q4: When reducing a nitro-substituted aromatic compound, what other functional groups are sensitive to reduction by H₃PO₂?
Hypophosphorous acid is considered a mild reducing agent, which allows for a degree of chemoselectivity.[1] However, its reactivity can be enhanced, for instance by catalysis with iodine.[8][9]
-
Aldehydes and Ketones: These can be reduced to alcohols.[1]
-
Halogens: Aromatic halides (chloro, bromo) are generally stable, but dehalogenation can occur under certain conditions, especially with more reactive substrates.[10]
-
Nitriles: Reduction of nitriles to primary amines is a known application of H₃PO₂.[11]
For highly sensitive substrates, it is crucial to optimize reaction conditions (temperature, catalyst, reaction time) to favor the reduction of the nitro group over other functionalities.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during hypophosphorous acid reductions.
Guide 1: Low Yield or Incomplete Reduction
If you are experiencing low yields or the reaction is not going to completion, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yields.
Guide 2: Unwanted Byproduct Formation in Diazonium Salt Reductions
The reduction of diazonium salts is a delicate balance between the desired deamination and several potential side reactions. Understanding these pathways is key to minimizing byproducts.
Caption: Desired vs. side reaction pathways in diazonium salt reductions.
Data Presentation: Optimizing Reaction Conditions
While optimal conditions are substrate-dependent, the following table summarizes general parameters and their impact on common hypophosphorous acid reductions.
| Parameter | Diazonium Salt Reduction | Nitro Group Reduction | Aldehyde/Ketone Reduction | Rationale & Troubleshooting Tips |
| Temperature | 0 – 10°C, then gentle warming | 50 – 70°C | Room Temp to 60°C | Low temp for diazonium salts prevents decomposition to phenols.[6] Higher temps are often needed for nitro groups but can reduce selectivity. Monitor temperature closely.[12] |
| H₃PO₂ (Equiv.) | 2 – 5 | 5 – 10 | 3 – 5 | Excess H₃PO₂ drives the reaction to completion. Use a larger excess for sluggish reactions, but be mindful of workup complications. |
| Solvent | Water, Ethanol | Water/Organic Co-solvent | Acetic Acid, Alcohols | Aqueous media are common. For substrates with poor water solubility, a co-solvent like 2-MeTHF or ethanol may be required.[12] Acetic acid can be a good solvent for ketone reductions.[13] |
| Catalyst | None typically required | Pd/C, I₂ | I₂ | While many reductions proceed without a catalyst, difficult substrates may require one. Pd/C is effective for nitro reductions.[12][14] Iodine can catalyze reductions of ketones via in-situ generation of HI.[13] |
| pH / Additives | Acidic (HCl, H₂SO₄) | Neutral to Acidic | Acidic (Acetic Acid) | Acidic conditions are standard for diazotization. The pH can influence the rate and selectivity of other reductions.[15] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aryl Diazonium Salt to an Arene
This protocol provides a representative method for the deamination of an aromatic amine.
-
Diazotization:
-
Dissolve the aromatic amine (1.0 eq) in a suitable aqueous acid (e.g., 6M HCl) in a flask equipped with a magnetic stirrer.
-
Cool the mixture to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.
-
-
Reduction:
-
In a separate flask, cool a solution of 50% hypophosphorous acid (3.0-5.0 eq) to 0°C.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Caution: Nitrogen gas is evolved.
-
After the addition is complete, continue stirring at 0-5°C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
-
Workup and Isolation:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization as needed.
-
Key Reaction Parameters and Relationships
The success of a hypophosphorous acid reduction depends on the interplay of several factors. The diagram below illustrates these critical relationships.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. When hypophosphorous acid is treated with diazonium class 12 chemistry CBSE [vedantu.com]
- 4. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. A novel iodide-catalyzed reduction of nitroarenes and aryl ketones with H3PO2 or H3PO3: its application to the synthesis of a potential anticancer agent. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Mild, DNA-Compatible Nitro Reduction Using B2(OH)4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. New insights into the catalytic reduction of aliphatic nitro compounds with hypophosphites under ultrasonic irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
"optimization of reaction conditions for the phospha-Mannich reaction"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the phospha-Mannich (Kabachnik-Fields) reaction.
Troubleshooting Guide
This section addresses common issues encountered during the phospha-Mannich reaction in a question-and-answer format.
Q1: Why is the yield of my phospha-Mannich reaction low?
A1: Low yields can result from several factors. Consider the following troubleshooting steps:
-
Reaction Pathway Inhibition: The phospha-Mannich reaction can proceed through two main pathways: an imine intermediate pathway or an α-hydroxyphosphonate intermediate pathway.[1] The dominant pathway is influenced by the nature of the reactants.[1] If the formation of the key intermediate is slow or disfavored, the overall yield will be low.
-
Solution: Try altering the reaction conditions to favor one pathway. For instance, pre-forming the imine before adding the phosphorus nucleophile can sometimes improve yields.
-
-
Suboptimal Catalyst or Catalyst-Free Conditions: While some phospha-Mannich reactions proceed efficiently without a catalyst, particularly under microwave irradiation, others may require one to achieve high yields.[1]
-
Solution: If you are not using a catalyst, consider screening a variety of Lewis or Brønsted acids. If you are using a catalyst, ensure it is active and not being deactivated by the reactants or products.[2]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Solution: Experiment with different solvents, ranging from polar aprotic (e.g., THF, CH₂Cl₂) to polar protic (e.g., ethanol) or even solvent-free conditions.[3]
-
-
Unfavorable Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Reagent Purity and Stability: Impurities in starting materials or degradation of reagents can inhibit the reaction.
-
Solution: Use freshly purified reagents. For example, paraformaldehyde can depolymerize inefficiently if it is old.[4]
-
Q2: I am observing significant side products in my reaction mixture. How can I minimize them?
A2: The formation of side products is a common challenge. Here are some potential causes and solutions:
-
N-Methylation: With less basic amines, reductive N-methylation can occur, where the phosphorus reagent acts as a reductant.[5]
-
Solution: If possible, use more basic amines (pKa > 7–8) as this has been shown to favor the desired product formation.[5]
-
-
Retro-Phospha-Mannich Reaction: The phospha-Mannich reaction can be reversible, especially at elevated temperatures, leading to the decomposition of the desired product.[6]
-
Solution: Optimize the reaction temperature and time to isolate the product once a sufficient amount has been formed, avoiding prolonged heating.
-
-
Polymerization: Formaldehyde is highly reactive and can self-polymerize or react uncontrollably with the enolizable component, leading to polymeric byproducts.[4]
Q3: How do I choose the optimal reaction conditions for my specific substrates?
A3: The optimal conditions are highly dependent on the specific amine, carbonyl compound, and phosphorus source used. A systematic approach is recommended:
-
Literature Review: Search for published procedures using similar substrates.
-
Small-Scale Screening: Conduct a series of small-scale experiments to screen different parameters.
-
Parameter Optimization: Based on the initial screening, optimize the following in a logical order:
-
Catalyst: Test a range of common Lewis and Brønsted acid catalysts, as well as catalyst-free conditions.
-
Solvent: Evaluate a diverse set of solvents (e.g., toluene, ethanol, water, or neat conditions).
-
Temperature: Investigate a range of temperatures, starting from room temperature.
-
Stoichiometry: Vary the ratio of the three components.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the phospha-Mannich reaction?
A1: The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a P(O)H species like a dialkyl phosphite.[1] It can proceed through two primary mechanistic pathways[1]:
-
Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base). The phosphorus compound then undergoes nucleophilic addition to the imine.
-
α-Hydroxyphosphonate Pathway: The carbonyl compound and the phosphorus compound react to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine.
The prevailing mechanism depends on the specific reactants and reaction conditions.[1]
Q2: What are some common phosphorus-containing reactants used in this reaction?
A2: A variety of phosphorus compounds with a P-H bond can be used, including:
-
Dialkyl phosphites
-
Secondary phosphine oxides (R₂P(O)H)[7]
-
H-phosphinates
-
Hypophosphorous acid (H₃PO₂)[5]
The choice of the phosphorus component can influence the stability and properties of the final product. For instance, products with a P(O)-Csp³-N linkage derived from secondary phosphine oxides are often more stable than those with a P-Csp³-N linkage from secondary phosphines.[7]
Q3: Can I use primary amines in the phospha-Mannich reaction?
A3: Yes, primary amines can be used. However, the resulting product will have an N-H bond, which can potentially react further with the aldehyde and phosphorus reagent, leading to the formation of bis-substituted products or other side reactions.[4] Careful control of stoichiometry and reaction conditions is crucial when using primary amines.
Data Presentation
Table 1: Effect of Amine Basicity on Product Yield in the Phospha-Mannich Reaction of Secondary Amines, Paraformaldehyde, and H₃PO₂ in Wet Acetic Acid.
| Entry | Secondary Amine | pKa of Conjugate Acid | Conversion (%) |
| 1 | Dibenzylamine | 7.5 | 98 |
| 2 | Piperidine | 11.1 | >99 |
| 3 | Pyrrolidine | 11.3 | >99 |
| 4 | Morpholine | 8.4 | >99 |
| 5 | N-Methylaniline | 4.9 | 15 |
| 6 | Aniline | 4.6 | <5 |
Data adapted from a study on the reaction in wet AcOH at 40°C.[8] This table illustrates that more basic amines (higher pKa) tend to give higher conversions.
Table 2: Optimization of Mannich Reaction Conditions.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| a | Toluene | 10 | 25 | 85 |
| b | Water | 10 | 25 | 75 |
| c | CH₂Cl₂ | 10 | 25 | 60 |
| d | Ethanol | 10 | 25 | 55 |
| e | Toluene | 5 | 25 | 70 |
| f | Toluene | 10 | 0 | 65 |
This table presents a general example of how solvent and catalyst loading can be optimized. The specific catalyst and reactants are not detailed here but the trend highlights the importance of screening these parameters.[3]
Experimental Protocols
General Procedure for a Three-Component Phospha-Mannich Reaction:
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the catalyst (e.g., 10 mol%) if required.[9]
-
Addition of Phosphorus Reagent: Add the phosphorus-containing reactant (e.g., dialkyl phosphite, 1.0 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration.[9] Otherwise, perform an aqueous work-up. This may involve quenching the reaction with a saturated aqueous solution (e.g., NaHCO₃ or NH₄Cl), followed by extraction with an organic solvent (e.g., ethyl acetate).[2][4]
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.[2]
Visualizations
Caption: Possible mechanistic pathways for the phospha-Mannich reaction.
Caption: A logical workflow for troubleshooting common issues in the phospha-Mannich reaction.
References
- 1. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 9. thaiscience.info [thaiscience.info]
Technical Support Center: Preventing Disproportionation of Hypophosphorous Acid Upon Heating
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing the disproportionation of hypophosphorous acid (H₃PO₂) upon heating. This phenomenon, which leads to the formation of phosphorous acid (H₃PO₃) and flammable, toxic phosphine gas (PH₃), can compromise experimental results and pose safety risks.
Troubleshooting Guide
Issue: My reaction mixture containing hypophosphorous acid is generating gas and showing unexpected reactivity upon heating.
This is a classic sign of hypophosphorous acid disproportionation. The primary trigger for this reaction is elevated temperature.
Reaction: 3H₃PO₂ → 2H₃PO₃ + PH₃
Immediate Actions:
-
Reduce Temperature: If possible, immediately lower the temperature of your reaction.
-
Ensure Adequate Ventilation: Work in a well-ventilated fume hood to safely manage any phosphine gas that may have been generated.
Troubleshooting Steps:
-
Temperature Control: The most critical factor is temperature. Disproportionation of hypophosphorous acid becomes significant at temperatures above 110°C and proceeds rapidly between 130°C and 160°C.[1][2] When developing your experimental protocol, aim to keep the reaction temperature below 100°C. For processes requiring the removal of water, it is recommended to operate below 75°C, preferably below 65°C, under vacuum to facilitate evaporation at a lower temperature.[3]
-
pH Management: While specific quantitative data on the effect of pH on the thermal disproportionation of pure hypophosphorous acid is not extensively documented in readily available literature, the stability of the related hypophosphite ion is crucial in applications like electroless nickel plating. In these systems, an acidic pH range of 4.5 to 5.0 is typically maintained for bath stability. This suggests that maintaining an acidic environment could contribute to the stability of the hypophosphite species.
-
Consider Using Hypophosphite Salts: Hypophosphite salts are known to have higher thermal stability than hypophosphorous acid itself.[1] If your experimental conditions allow, substituting hypophosphorous acid with a salt such as sodium hypophosphite may prevent disproportionation.
Frequently Asked Questions (FAQs)
Q1: At what temperature does hypophosphorous acid start to disproportionate?
A1: The disproportionation of hypophosphorous acid generally begins at temperatures around 110°C.[2] The reaction rate increases significantly at temperatures between 130°C and 160°C.[1]
Q2: Are there any chemical stabilizers I can add to prevent disproportionation?
A2: While specific inhibitors for the sole purpose of preventing the thermal disproportionation of pure hypophosphorous acid are not well-documented in academic literature, the principles of stabilizing hypophosphite in industrial applications can be informative. In electroless nickel plating baths, various organic and inorganic compounds are used as stabilizers, though their primary role is to control the plating reaction and prevent spontaneous decomposition of the entire bath. The effect of these on the specific thermal disproportionation of H₃PO₂ is not isolated. For general laboratory use, strict temperature control is the most reliable method of prevention.
Q3: How can I monitor the extent of disproportionation in my experiment?
A3: You can quantify the products of the disproportionation reaction.
-
Phosphorous Acid (H₃PO₃): Can be detected and quantified using techniques such as ion chromatography, ³¹P NMR spectroscopy, or titration methods.
-
Phosphine (PH₃): As a gas, it can be detected using specialized gas detectors. For quantitative analysis, gas chromatography (GC) is a suitable method.
Q4: Is it safer to use hypophosphite salts instead of hypophosphorous acid when heating?
A4: Yes, hypophosphite salts are generally more thermally stable than hypophosphorous acid.[1] If the chemistry of your reaction allows for the presence of the corresponding cation (e.g., Na⁺, K⁺, NH₄⁺), using a hypophosphite salt is a recommended strategy to avoid disproportionation at elevated temperatures.
Data Presentation
Table 1: Temperature Effects on Hypophosphorous Acid Stability
| Temperature Range | Observed Effect on Hypophosphorous Acid | Recommendation |
| < 90°C | Generally stable in aqueous solution.[2] | Preferred operating range for most applications. |
| 90°C - 110°C | Onset of disproportionation may occur, especially with prolonged heating.[2] | Use with caution and for limited durations. Monitor for signs of decomposition. |
| 110°C - 130°C | Disproportionation becomes significant.[2] | Avoid this temperature range if possible. |
| 130°C - 160°C | Rapid disproportionation occurs.[1] | DANGER ZONE. Do not heat hypophosphorous acid in this range without appropriate safety measures for handling phosphine gas. |
| < 65°C | Recommended for processes involving water evaporation under vacuum.[3] | Optimal for concentrating solutions of hypophosphorous acid while minimizing decomposition. |
Experimental Protocols
Protocol 1: General Procedure for a Heated Reaction Involving Hypophosphorous Acid
-
Reaction Setup: Assemble your reaction apparatus in a certified fume hood. Equip the setup with a condenser and a gas outlet that can be directed to a scrubbing solution (e.g., a solution of copper sulfate or potassium permanganate) to trap any potential phosphine gas.
-
Temperature Control: Use a reliable heating mantle with a temperature controller and a thermocouple placed in the reaction mixture to ensure accurate temperature monitoring and control.
-
Heating: Set the temperature controller to your desired reaction temperature, ensuring it is below 100°C.
-
Monitoring: Throughout the heating process, visually monitor the reaction for any signs of gas evolution. If unexpected gas bubbles are observed, reduce the temperature immediately.
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature before proceeding with the work-up.
Visualizations
Diagram 1: Disproportionation Pathway of Hypophosphorous Acid
Caption: The disproportionation of hypophosphorous acid upon heating yields phosphorous acid and phosphine.
Diagram 2: Troubleshooting Workflow for Heated Reactions with Hypophosphorous Acid
Caption: A logical workflow for troubleshooting and preventing the disproportionation of hypophosphorous acid.
References
Technical Support Center: Improving the Yield of α-Aminophosphinic Acid Synthesis
Welcome to the technical support center for α-aminophosphinic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α-aminophosphinic acids?
A1: The most widely used method is the Kabachnik-Fields reaction.[1][2] This is a one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like hypophosphorous acid or its esters.[3][4][5] Another common approach is the aza-Pudovik reaction, which involves the addition of a hydrophosphoryl compound to a pre-formed imine.[2][6]
Q2: What are the key factors affecting the yield of the Kabachnik-Fields reaction?
A2: Several factors can significantly impact the yield, including the choice of catalyst, solvent, reaction temperature, and reaction time.[3][7] The nature of the reactants (amine, carbonyl compound, and phosphite source) also plays a crucial role.[4]
Q3: Can microwave irradiation improve the reaction?
A3: Yes, microwave-assisted synthesis has been shown to significantly accelerate the Kabachnik-Fields reaction, often leading to higher yields in shorter reaction times, and can sometimes be performed under solvent-free and catalyst-free conditions.[6][8][9]
Q4: How can I achieve enantioselectivity in α-aminophosphinic acid synthesis?
A4: Achieving high enantioselectivity is a key challenge. The primary strategies involve asymmetric catalysis using chiral catalysts such as chiral phosphoric acids, cinchona alkaloids, or metal complexes with chiral ligands.[10][11] The aza-Pudovik reaction with a chiral catalyst is a particularly relevant method for obtaining optically active α-aminophosphonates.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | The condensation of the amine and carbonyl to form the imine is a reversible reaction that produces water. To drive the equilibrium towards the imine, consider adding a dehydrating agent like 4Å molecular sieves.[10][13] Alternatively, using a Lewis acid or Brønsted acid catalyst can accelerate this step.[10] |
| Slow Phosphite Addition | The nucleophilic addition of the phosphite to the imine can be the rate-limiting step. Employing a catalyst is crucial. Lewis acids (e.g., Y(OTf)₃, ZnCl₂) or even elemental iodine can activate the imine for nucleophilic attack.[2][10] Increasing the reaction temperature may also improve the rate.[10] |
| Catalyst Deactivation | In some cases, particularly with transition-metal catalysts, the catalyst can be deactivated. Optimizing the catalyst loading and ensuring anhydrous reaction conditions are critical.[10][14] |
| Impure Reagents or Solvents | Ensure all reagents and solvents are pure and anhydrous, as moisture can hinder the reaction.[15] Use freshly distilled aldehydes and dry solvents. |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time. A full factorial design of experiments can help identify the optimal conditions for catalyst amount, temperature, and time.[3][7] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| α-Hydroxyphosphonate | This forms when the phosphite adds to the carbonyl compound before the amine.[10] This is a common intermediate or side product depending on the reaction pathway.[4] | If the desired pathway is through the imine, pre-forming the imine before adding the phosphite (the aza-Pudovik reaction) can eliminate this side product.[10] Modifying the catalyst or reaction conditions can also favor the imine pathway.[4] |
| Aminal Formation | This occurs from the reaction of the imine with a second molecule of the amine.[13] | Optimizing the stoichiometry of the reactants can help minimize this. A one-pot, three-component approach is often preferred to suppress such side reactions.[13] |
Issue 3: Difficulty with Product Purification
| Problem | Recommended Solution |
| Oily Product | If the product is an oil and difficult to crystallize, purification by flash column chromatography on silica gel is recommended.[10] If it remains an oil, converting it to a solid salt (e.g., hydrochloride) can facilitate handling and purification. |
| Catalyst Removal | If using a heterogeneous catalyst (e.g., silica-supported), it can be easily removed by filtration after the reaction.[10] For homogeneous catalysts, an aqueous workup may be necessary. |
Data Presentation: Comparison of Catalysts for the Kabachnik-Fields Reaction
The choice of catalyst significantly influences the yield of α-aminophosphonate synthesis. The following table summarizes the performance of various catalysts in a model reaction of benzaldehyde, aniline, and diethyl phosphite.
| Catalyst Class | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lewis Acids | ZnCl₂/PPh₃ | - | - | Room Temp | 24 | 75-84[2] |
| Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | - | High[1][6] | |
| NiCl₂ | - | - | 82 | - | Good to Excellent[1][6] | |
| In(III) complexes | - | Neat | Room Temp | - | 86-98[1][6] | |
| LiClO₄ | 10 | Acetonitrile | Room Temp | 10 | 73[1] | |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | - | Water | Room Temp | - | Good[1][6] |
| Phenylboronic acid | - | Solvent-free | 50 | - | Good[1][6] | |
| Organocatalysts | Diphenylphosphinic acid | 5-15 | Ethanol | 25-75 | 1-5 | up to 90[3] |
| Natural Catalysts | Orange Peel Powder | 10 wt% | Ethanol | Reflux | 50 min | 92[16] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Kabachnik-Fields Reaction [10]
-
Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), amine (1.1 eq), and a Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%) in a suitable solvent like dichloromethane.
-
Addition: Add the phosphite source (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 16 hours). Monitor the progress of the reaction using TLC or LCMS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α-aminophosphonate.
Protocol 2: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction [8][10]
-
Reagents: In a sealed microwave reactor tube, combine the amine (1.0 eq), aldehyde (1.0 eq), and dialkyl phosphite (1.0 eq).
-
Reaction: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-110 °C) for the optimized time (e.g., 40-90 minutes). Monitor the reaction pressure.
-
Workup: After cooling, remove any volatile components under vacuum.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel.
Protocol 3: General Procedure for the aza-Pudovik Reaction [17]
-
Imine Synthesis: Prepare the starting imine by the condensation of an aldehyde and a primary amine. This can often be done under solvent-free conditions at room temperature.
-
Reactant Mixing: In a suitable reaction vessel (e.g., a microwave reactor vial), place the pre-formed imine (1.0 eq) and the hydrophosphoryl reagent (1.2-1.5 eq).
-
Reaction: Heat the mixture, either conventionally or using microwave irradiation (e.g., 80-100 °C for 10-30 minutes), with stirring.
-
Purification: After cooling, purify the crude product by standard methods such as column chromatography to yield the pure α-aminophosphonate.
Visualizations
Caption: Troubleshooting decision tree for low yield in α-aminophosphinic acid synthesis.
Caption: General experimental workflow for α-aminophosphinic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07718J [pubs.rsc.org]
- 14. Petasis reaction - Wikipedia [en.wikipedia.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. nanobioletters.com [nanobioletters.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing Phosphorous Acid Byproduct Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phosphorous acid (H₃PO₃) and its derivatives (e.g., H-phosphonates) as byproducts in their experiments.
Troubleshooting Guides
Issue 1: Unexpected H-phosphonate peaks observed in ³¹P NMR spectrum after phosphitylation reaction.
Q1: What are the common causes for the appearance of H-phosphonate byproduct peaks in my ³¹P NMR spectrum?
A1: The presence of H-phosphonate species, which typically appear as doublets in the ³¹P NMR spectrum, is a common issue in phosphitylation reactions, particularly in oligonucleotide synthesis. The primary cause is the hydrolysis of the phosphoramidite reagent due to the presence of water in the reaction mixture.[][2] Phosphoramidites are highly sensitive to moisture and can react with even trace amounts of water to form unreactive H-phosphonate derivatives.[] Other potential causes include the degradation of the phosphoramidite reagent over time, especially if not stored under strictly anhydrous and inert conditions.[2]
Q2: How can I prevent the formation of H-phosphonate byproducts during my phosphitylation reaction?
A2: Prevention is key to minimizing H-phosphonate formation. Implementing the following stringent anhydrous techniques is crucial:
-
Use of Anhydrous Solvents: Ensure all solvents, especially the reaction solvent (e.g., acetonitrile, dichloromethane), are rigorously dried and stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere before use.
-
Proper Reagent Handling: Use fresh, high-quality phosphoramidite reagents. Once opened, store them in a desiccator under an inert atmosphere and at the recommended temperature (typically -20°C).[2]
Q3: I've already run the reaction and see H-phosphonate peaks. How can I remove these byproducts from my reaction mixture?
A3: If H-phosphonate byproducts have already formed, several purification strategies can be employed:
-
Aqueous Wash: A simple workup procedure involving an aqueous wash can help remove the more water-soluble H-phosphonate impurities. A typical procedure involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by a brine wash.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired phosphitylated product from the more polar H-phosphonate byproduct.[3] It is important to use a solvent system that provides good separation between your product and the impurity. Sometimes, adding a small amount of a basic modifier like triethylamine (Et₃N) to the eluent can help improve the separation.
-
Oxidation and Subsequent Purification: An alternative approach is to oxidize the P(III) species (both the desired product and the H-phosphonate byproduct) to their corresponding P(V) forms. The resulting phosphate and phosphonic acid derivatives will have different polarities, which may facilitate separation by chromatography or extraction.
Issue 2: Inconsistent yields in reactions involving phosphitylating agents.
Q1: What factors contribute to inconsistent yields in my phosphitylation reactions?
A1: Inconsistent yields are often linked to the variable formation of phosphorous acid or its derivatives as byproducts. The primary factor is the degree of phosphoramidite hydrolysis, which is directly related to the amount of water present in the reaction.[] Other factors include the purity and stability of the phosphoramidite reagent, the efficiency of the activator, and the reaction temperature.
Q2: How can I improve the consistency and yield of my phosphitylation reactions?
A2: To improve consistency and yield, focus on minimizing byproduct formation and optimizing reaction conditions:
-
Strict Moisture Control: As detailed in the previous section, maintaining anhydrous conditions is paramount.
-
Reagent Quality Control: Regularly check the purity of your phosphoramidite reagents, for instance by ³¹P NMR, to ensure they have not degraded.
-
Optimize Activator and Reaction Time: The choice and amount of activator (e.g., tetrazole) can influence the reaction rate and efficiency. Ensure you are using the optimal concentration and reaction time for your specific substrate.
-
Temperature Control: Perform the reaction at the recommended temperature. Deviations can affect reaction kinetics and lead to increased side reactions.
Frequently Asked Questions (FAQs)
Q: What is the typical chemical shift range for phosphorous acid and its derivatives in ³¹P NMR?
A: In ³¹P NMR spectroscopy, phosphoramidites typically resonate in the region of 140 to 155 ppm.[4] Unwanted hydrolysis products, such as H-phosphonates, appear in a different region, often between -10 and 50 ppm.[4] P(V) impurities, which can result from oxidation, are generally found between -25 and 99 ppm.[5]
Q: Can I quantify the amount of phosphorous acid byproduct in my sample?
A: Yes, several analytical techniques can be used for quantification. ³¹P NMR is a powerful tool for both identifying and quantifying phosphorus-containing species.[4][5] By integrating the signals of the byproduct and the desired product, you can determine their relative amounts. For more precise quantification, using an internal standard is recommended. Other techniques like HPLC and quantitative ¹H NMR can also be employed.[6][7][8]
Q: Is it possible to convert the phosphorous acid byproduct back to a useful reagent?
A: Generally, converting phosphorous acid or H-phosphonate byproducts back to the starting phosphoramidite is not a practical or efficient process in a standard research laboratory setting. It is more effective to focus on preventing their formation and removing them during purification.
Q: Are there any "greener" approaches to managing phosphorous acid byproducts?
A: Green chemistry principles can be applied to minimize waste.[9] This includes optimizing reactions to reduce the formation of byproducts, recycling solvents, and using continuous-flow reactors which can minimize waste and allow for the recycling of unreacted acid.[9]
Quantitative Data
| Parameter | Method | Typical Purity/Yield | Reference |
| Phosphoramidite Purity | Reversed-Phase HPLC | >99% | [5] |
| Phosphoramidite Purity | ³¹P NMR | P(V) impurities <1% | [5] |
| Phosphorus Removal | Electrocoagulation (pH 7) | ~74% after 10 min | [10] |
| Phosphorus Removal | Adsorption on Zeolite | > Chemical Coagulation | [11] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup to Remove Phosphorous Acid Byproducts
-
Once the reaction is complete, quench the reaction mixture as required by your specific protocol.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently shake the separatory funnel, venting frequently to release any gas that may have formed.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).[3]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified by column chromatography.[3]
Protocol 2: Oxidation of Phosphorous Acid Byproduct to Phosphoric Acid
Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
After the primary reaction, cool the reaction mixture to 0°C in an ice bath.
-
Slowly add an oxidizing agent. A common choice is an aqueous solution of iodine (I₂) or a peroxide solution such as hydrogen peroxide (H₂O₂). The amount of oxidizing agent should be in slight excess relative to the estimated amount of P(III) species.
-
Stir the reaction mixture at 0°C for the recommended time (typically 15-30 minutes), then allow it to warm to room temperature.
-
Quench any remaining oxidizing agent. For iodine, this can be done by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Proceed with an appropriate aqueous workup and extraction to isolate the oxidized product. The resulting phosphoric acid or its derivatives will have different properties that may aid in their removal during subsequent purification steps.
Protocol 3: Sample Preparation and Analysis by ³¹P NMR
-
Prepare a representative sample of your reaction mixture or purified product.
-
Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
If quantification is desired, add a known amount of an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire the ³¹P NMR spectrum using a proton-decoupled pulse sequence.[4]
-
Process the spectrum and integrate the relevant peaks to determine the relative ratios of the different phosphorus species. The phosphoramidite signal is typically found between 140-155 ppm, while H-phosphonate byproducts are found in the 0-20 ppm region.[4]
Visualizations
Caption: Formation of H-phosphonate byproduct via hydrolysis of phosphoramidite.
Caption: General workflow for the removal of phosphorous acid byproducts.
Caption: Analytical workflow for identifying and quantifying phosphorous byproducts.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. usp.org [usp.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 9. Exploring the Uses of Phosphorus Acid in Specialty Chemicals Manufacturing - Elchemy [elchemy.com]
- 10. Comparison of classic and chemometric methods used for phosphate removal from fresh human urine under optimum conditions [scielo.org.za]
- 11. Assessment of the Different Type of Materials Used for Removing Phosphorus from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Hydroxy(oxo)phosphanium Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy(oxo)phosphanium and related phosphinic acid species. The information provided addresses common experimental challenges, particularly concerning the significant influence of solvent choice on reaction outcomes.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or no reactivity | Inappropriate solvent polarity: The solvent may not adequately stabilize the transition state of the reaction. For reactions proceeding through a polar transition state, a polar solvent is often necessary.[1] Poor solubility of reactants: One or more reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Decomposition of this compound: The reagent may have decomposed due to improper storage or handling.[2] | Solvent Screening: Perform small-scale reactions in a range of solvents with varying polarities (e.g., aprotic polar solvents like acetonitrile or DMF, and protic solvents like ethanol or water) to identify the optimal medium.[1] Solubility Enhancement: If a reactant has poor solubility, consider using a co-solvent system or choosing a solvent with better solubilizing properties for all components. Reagent Quality Check: Verify the purity and stability of the this compound source (typically hypophosphorous acid) before use. Store it in a cool, dark place and handle it under an inert atmosphere if necessary.[2] |
| Formation of unexpected byproducts | Side reactions promoted by the solvent: The solvent may participate in the reaction or promote alternative reaction pathways. For example, protic solvents can act as nucleophiles or proton donors. Decomposition products: Heating hypophosphorous acid can lead to disproportionation, forming phosphine and phosphorous acid, which can then react further.[3] Oxidation: this compound and its precursors can be sensitive to air oxidation, especially in certain solvents. | Solvent Selection: Switch to a non-participating or aprotic solvent if solvent-related side reactions are suspected. Temperature Control: Maintain a controlled and, if possible, low temperature throughout the reaction to minimize thermal decomposition. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent reaction rates or yields | Variable solvent quality: The presence of impurities, particularly water, in the solvent can significantly affect the reaction rate and mechanism.[4] Sensitivity to solvent polarity: The reaction may be highly sensitive to small changes in the solvent environment, leading to variability in results.[1] | Use of Anhydrous Solvents: Employ freshly dried, high-purity solvents for all experiments to ensure reproducibility.[4] Consistent Solvent Source: Use solvent from the same supplier and lot number for a series of experiments to minimize variations. Detailed Reaction Monitoring: Closely monitor the reaction progress using techniques like 31P NMR or chromatography to better understand the reaction kinetics in different solvent batches.[5] |
| Difficulty in product isolation and purification | High polarity of products: Phosphonic acid derivatives are often highly polar and can be difficult to separate from polar solvents like water or DMF. Formation of stable solvent adducts: The product may form stable complexes with the solvent molecules, complicating purification. | Solvent Choice for Workup: Select a solvent for extraction and chromatography that provides good solubility for the product while allowing for easy separation from byproducts and the reaction solvent. Alternative Purification Methods: Consider techniques like precipitation, crystallization, or reversed-phase chromatography for highly polar compounds.[6] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of this compound?
A1: Solvent polarity plays a crucial role in the reactivity of this compound by influencing the stability of the ground state and transition state of the reaction. For reactions that proceed through a charged or highly polar transition state, polar solvents can increase the reaction rate by stabilizing this transition state more than the reactants.[1] Conversely, for reactions where the reactants are more stabilized by the solvent than the transition state, polar solvents may decrease the reaction rate. The choice between polar protic and polar aprotic solvents can also be critical, as protic solvents can hydrogen bond with reactants and intermediates, affecting their reactivity.
Q2: What are the best practices for storing and handling hypophosphorous acid, the precursor to this compound?
A2: Hypophosphorous acid is a strong reducing agent and can be unstable.[7] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. It is often supplied as an aqueous solution. Anhydrous hypophosphorous acid can be sensitive to air and heat, decomposing to phosphine and phosphorous acid.[3] Therefore, it is advisable to handle it under an inert atmosphere and avoid excessive heating.
Q3: Can the solvent change the reaction mechanism?
A3: Yes, the solvent can significantly influence the reaction mechanism. For example, in nucleophilic substitution reactions at the phosphorus center, a switch from a polar protic solvent to a polar aprotic solvent can favor a bimolecular (SN2-type) mechanism over a unimolecular (SN1-type) mechanism, or vice versa.[1] This is because the solvent's ability to solvate the leaving group and the nucleophile can alter the energy landscape of the reaction pathway.
Q4: Are there any common side reactions to be aware of when using this compound?
A4: A common side reaction, particularly at elevated temperatures, is the disproportionation of hypophosphorous acid into phosphine and phosphorous acid.[3] Oxidation of the P(I) species to P(III) or P(V) can also occur, especially in the presence of air or other oxidizing agents. In reactions with unsaturated compounds, rearrangements and additions to the double or triple bonds are also possible.
Q5: What analytical techniques are best suited for monitoring reactions involving this compound?
A5: 31P NMR spectroscopy is a powerful tool for monitoring reactions involving phosphorus-containing compounds as it provides direct information about the phosphorus environment and can be used to identify reactants, intermediates, and products.[5] Other useful techniques include High-Performance Liquid Chromatography (HPLC) for monitoring the disappearance of reactants and the formation of products, and Mass Spectrometry (MS) for identifying the molecular weights of the species in the reaction mixture.
Quantitative Data on Solvent Effects
While specific kinetic data for the this compound cation is limited in the literature, the following table summarizes the general effects of solvents on the rates of related phosphinate ester reactions, which can serve as a useful guide.
| Solvent Type | Dielectric Constant (ε) at 20°C | General Effect on SN1-type Reactions | General Effect on SN2-type Reactions | Example Solvents |
| Nonpolar | < 5 | Slows down | Slows down | Hexane, Toluene |
| Polar Aprotic | 5 - 20 | Moderate increase | Significant increase | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Polar Aprotic | > 20 | Significant increase | Significant increase | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Polar Protic | > 15 | Significant increase | Can slow down due to nucleophile solvation | Water, Ethanol, Methanol |
Note: The actual effect can vary depending on the specific reactants and reaction mechanism.
Experimental Protocols
General Protocol for Investigating Solvent Effects on Reaction Kinetics
This protocol outlines a general procedure for studying the effect of different solvents on the rate of a reaction involving this compound.
-
Reactant Preparation:
-
Prepare stock solutions of the reactants in a non-reactive, volatile solvent (e.g., acetonitrile) to ensure accurate and reproducible dispensing.
-
Ensure the this compound source (e.g., hypophosphorous acid) is of high purity and its concentration is accurately determined.
-
-
Solvent Selection and Preparation:
-
Choose a range of solvents with varying polarities and properties (e.g., hexane, toluene, THF, acetonitrile, DMF, ethanol, water).
-
Use anhydrous solvents of high purity to minimize the influence of impurities.
-
-
Reaction Setup:
-
In a series of reaction vessels, add the desired volume of each solvent to be tested.
-
If the reaction is temperature-sensitive, allow the solvents to equilibrate to the desired reaction temperature in a thermostated bath.
-
Initiate the reaction by adding the reactant stock solutions to each vessel simultaneously using a multi-channel pipette for consistency.
-
-
Reaction Monitoring:
-
At predetermined time intervals, withdraw an aliquot from each reaction vessel.
-
Quench the reaction in the aliquot immediately, for example, by adding a large volume of a cold solvent or a quenching reagent.
-
Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC, GC, or 31P NMR) to determine the concentration of a reactant or product.
-
-
Data Analysis:
-
Plot the concentration of the monitored species versus time for each solvent.
-
Determine the initial reaction rate for each solvent from the slope of the concentration-time curve at t=0.
-
Compare the reaction rates in the different solvents to assess the solvent effect.
-
Visualizations
Caption: Workflow for investigating solvent effects on reaction kinetics.
Caption: Logical relationship of solvent properties and their effects on reactivity.
References
- 1. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. benchchem.com [benchchem.com]
- 5. Detailed investigations of solvent effects for ligands containing phosphorus functional groups employing 31P NMR - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilization of Aqueous Solutions of Phosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of aqueous solutions of phosphinic acid (H₃PO₂), also known as hypophosphorous acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phosphinic acid in aqueous solutions?
A1: Phosphinic acid in aqueous solutions primarily degrades through two main pathways:
-
Oxidation: As a potent reducing agent, phosphinic acid is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, and oxidizing agents. This process converts phosphinic acid to phosphorous acid (H₃PO₃).[1]
-
Disproportionation: At elevated temperatures (above 110°C), phosphinic acid can undergo disproportionation, where it is simultaneously oxidized and reduced to form phosphorous acid (H₃PO₃) and phosphine (PH₃), a toxic and flammable gas.[1]
Q2: What are the common signs of degradation in my phosphinic acid solution?
A2: Common indicators of degradation include:
-
A noticeable change in pH.
-
The formation of a precipitate, which could be insoluble metal phosphites or other byproducts.[2]
-
A decrease in the assay of phosphinic acid over time, which can be quantified by analytical techniques like HPLC or titration.
-
In cases of severe thermal degradation, the evolution of gas (phosphine).
Q3: How do temperature and pH affect the stability of phosphinic acid solutions?
A3:
-
Temperature: Higher temperatures significantly accelerate the rate of both oxidation and disproportionation. For long-term storage, it is recommended to keep solutions in a cool environment.[3]
-
pH: The stability of phosphinic acid is pH-dependent. While it is a strong acid, extreme pH values can influence the rate of degradation and the solubility of potential impurities or degradation products.
Q4: Can impurities in the phosphinic acid solution affect its stability?
A4: Yes, impurities, particularly metal ions (e.g., iron, copper), can catalyze the oxidative degradation of phosphinic acid. It is crucial to use high-purity water and reagents when preparing solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or Precipitate Formation | 1. Presence of metal ion impurities forming insoluble phosphites or phosphates. 2. Use of hard water containing calcium or magnesium ions.[2] 3. pH of the solution is in a range where degradation products are insoluble. | 1. Use deionized, purified water for solution preparation. 2. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.01-0.1%) to sequester metal ions. 3. Adjust the pH of the solution and observe if the precipitate dissolves. |
| Decrease in Assay/Potency Over Time | 1. Oxidative degradation due to dissolved oxygen. 2. Catalysis of degradation by metal ion impurities. 3. Storage at elevated temperatures. | 1. Purge the solution and the headspace of the storage container with an inert gas (e.g., nitrogen or argon). 2. Add a suitable antioxidant (see Experimental Protocol 1). 3. Store the solution in a refrigerator (2-8°C) and protect it from light.[4] |
| Color Change (e.g., Yellowing) | 1. Reaction with impurities or contaminants. 2. Degradation of other components in a complex formulation. 3. Interaction with the storage container. | 1. Ensure the use of high-purity phosphinic acid and excipients. 2. Store in an inert container material such as glass or high-density polyethylene (HDPE).[3] 3. Investigate the stability of all components in the formulation. |
Data Presentation
Table 1: Factors Influencing the Stability of Aqueous Phosphinic Acid Solutions
| Factor | Effect on Stability | General Recommendations |
| Temperature | Increased temperature accelerates degradation (oxidation and disproportionation). | Store solutions at controlled room temperature or refrigerated (2-8°C). Avoid heat sources. |
| pH | Stability is pH-dependent; extreme pH values can increase degradation rates. | Maintain the pH within a range determined to be optimal for your specific application. |
| Dissolved Oxygen | Promotes oxidative degradation to phosphorous acid.[1] | Minimize exposure to air. Purge solutions with an inert gas (N₂, Ar). |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Catalyze oxidative degradation. | Use high-purity water and reagents. Consider using a chelating agent. |
| Light | Can potentially accelerate degradation, especially in the presence of photosensitizers. | Store solutions in amber or opaque containers to protect from light.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of Phosphinic Acid
Objective: To prepare an aqueous solution of phosphinic acid with enhanced stability against oxidative degradation.
Materials:
-
Phosphinic acid (high purity grade)
-
Purified, deionized water (low in dissolved oxygen)
-
Antioxidant (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite)
-
Inert gas (Nitrogen or Argon)
-
Volumetric flasks and other appropriate glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Deoxygenate the Water: Sparge the purified water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Weighing: In a clean, dry beaker, accurately weigh the required amount of phosphinic acid.
-
Dissolution: To the beaker containing the phosphinic acid, add a portion of the deoxygenated water and stir until the acid is completely dissolved.
-
Transfer: Quantitatively transfer the dissolved phosphinic acid to a volumetric flask.
-
Add Antioxidant: If using an antioxidant, prepare a stock solution of the antioxidant in a suitable solvent and add the appropriate volume to the volumetric flask to achieve the desired final concentration (e.g., 0.01% - 0.1% w/v).
-
Dilute to Volume: Add deoxygenated water to the volumetric flask to bring the solution to the final desired volume.
-
Mixing: Stopper the flask and mix the solution thoroughly by inversion.
-
Inert Gas Purge: Purge the headspace of the storage container with the inert gas before sealing.
-
Storage: Store the solution in a tightly sealed, light-resistant container at a controlled low temperature (e.g., 2-8°C).
Protocol 2: Stability Indicating HPLC Method for Phosphinic Acid and Its Degradation Products
Objective: To quantify the concentration of phosphinic acid and its primary degradation product, phosphorous acid, in an aqueous solution.
Instrumentation and Materials:
-
HPLC system with a UV or Refractive Index (RI) detector. An Ion Chromatography (IC) system with a conductivity detector is also highly suitable.[5][6]
-
Anion exchange column suitable for the separation of small organic and inorganic anions.
-
Phosphinic acid and phosphorous acid reference standards.
-
Mobile phase: A suitable aqueous buffer (e.g., potassium hydroxide or carbonate/bicarbonate solution for IC).[5]
-
Sample vials.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of phosphinic acid and phosphorous acid in the mobile phase.
-
Sample Preparation: Dilute the phosphinic acid solution under investigation to a concentration within the calibration range of the assay.
-
Chromatographic Conditions (Example for Ion Chromatography):
-
Column: Anion exchange column (e.g., Dionex IonPac AS11-HC).[7]
-
Eluent: Gradient of potassium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions.
-
Data Analysis: Identify and quantify the peaks for phosphinic acid and phosphorous acid in the sample chromatograms based on the retention times and calibration curves of the standards. Calculate the percentage of degradation.
Mandatory Visualizations
Caption: Degradation pathways of phosphinic acid.
Caption: Experimental workflow for troubleshooting phosphinic acid stability.
References
- 1. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 2. Prevent nutrients from precipitating [royalbrinkman.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. shodex.com [shodex.com]
- 6. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Determination of phosphite in a eutrophic freshwater lake by suppressed conductivity ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Involving Hypophosphorous Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of chemical reactions involving hypophosphorous acid (HPA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with scaling up reactions involving hypophosphorous acid?
A1: The most significant hazard is the thermal disproportionation of hypophosphorous acid, which can lead to a runaway reaction. This decomposition is exothermic and produces phosphine gas (PH₃), which is highly toxic and flammable.[1] Heating HPA above 110°C causes it to break down into phosphorous acid and phosphine.[2] Even at lower temperatures, around 30°C, this disproportionation can begin.[1] Additionally, HPA is a strong reducing agent and can react violently with oxidizing agents.[1] As a corrosive substance, appropriate personal protective equipment (PPE) is mandatory.[3]
Q2: What are the common byproducts in reactions involving hypophosphorous acid, and how do they impact the process?
A2: The primary byproducts are phosphorous acid (H₃PO₃) and, to a lesser extent, phosphoric acid (H₃PO₄).[2][4][5] These are formed through the disproportionation and oxidation of HPA.[2] The formation of these byproducts can affect reaction selectivity and yield.[5] Their presence can also complicate the purification of the desired product, especially if the product has similar solubility characteristics.
Q3: How does temperature control impact the safety and efficiency of hypophosphorous acid reactions during scale-up?
A3: Temperature control is critical. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Since the decomposition of HPA is exothermic, inadequate cooling can lead to a rapid increase in temperature, accelerating the decomposition and the rate of phosphine gas evolution, potentially resulting in a dangerous pressure buildup and a thermal runaway.[1] Elevated temperatures also tend to decrease the selectivity of the reaction, leading to a higher percentage of byproducts.[5]
Q4: What are the recommended materials of construction for reactors and associated equipment used with hypophosphorous acid?
A4: Due to the corrosive nature of hypophosphorous acid, careful selection of materials is crucial. Glass-lined steel reactors are a common choice for their high resistance to a wide range of corrosive chemicals.[3] For handling and storage, polyethylene or glass-lined vessels are recommended.[3] Certain alloys, such as Hastelloy, are also known for their resistance to corrosive environments. It is essential to consult chemical compatibility charts for all materials that will come into contact with HPA, including elastomers for gaskets and seals.
Section 2: Troubleshooting Guides
This section provides practical guidance for common issues encountered during the scale-up of reactions involving hypophosphorous acid.
Troubleshooting Workflow for Unexpected Exotherms
Caption: Troubleshooting workflow for managing unexpected temperature increases.
Problem: Sudden or uncontrolled temperature increase (exotherm).
-
Possible Cause: Insufficient cooling, incorrect reagent addition rate, or initiation of HPA decomposition.
-
Solution:
-
Immediately stop the addition of all reagents.
-
Ensure maximum cooling is applied to the reactor.
-
If the temperature continues to rise uncontrollably, initiate the emergency shutdown procedure. This may involve quenching the reaction with a pre-determined quenching agent, followed by evacuation of the area and alerting the emergency response team.
-
Problem: Excessive gas evolution.
-
Possible Cause: The reaction temperature may be too high, leading to the decomposition of HPA and the generation of phosphine gas.
-
Solution:
-
Reduce the reaction temperature immediately.
-
Ensure the off-gas is being safely vented to a properly functioning scrubbing system.
-
Monitor the gas evolution rate. If it does not subside with a reduction in temperature, consider it a sign of a potential runaway reaction and take appropriate precautions.
-
Problem: Low yield or incomplete reaction.
-
Possible Cause: Reaction temperature may be too low, incorrect stoichiometry, or degradation of HPA.
-
Solution:
-
Verify the reaction temperature is within the specified range for the process.
-
Confirm the purity and concentration of the hypophosphorous acid solution, as it can degrade over time.
-
Use in-process monitoring techniques, such as IR spectroscopy, to track the consumption of starting materials and the formation of the product.[6][7][8]
-
Problem: Difficulties in product purification.
-
Possible Cause: Presence of phosphorous and phosphoric acid byproducts.
-
Solution:
-
During workup, consider an aqueous wash with a mild base to remove the acidic byproducts, provided the product is not base-sensitive.
-
Precipitation of the phosphorus byproducts by the addition of certain metal salts (e.g., calcium salts) can be an effective removal strategy.[5]
-
For non-polar products, a filtration through a silica plug may help in removing the more polar phosphorus-containing impurities.[9]
-
Section 3: Data and Experimental Protocols
Quantitative Data Summary
While precise kinetic data for industrial-scale reactions is often proprietary, the following table summarizes key quantitative parameters and their impact on reactions involving hypophosphorous acid.
| Parameter | Value/Range | Impact on Scale-Up | Reference(s) |
| HPA Disproportionation Temperature | Begins at ~30°C, significant >110°C | Critical for defining the maximum safe operating temperature. | [1] |
| Common HPA Concentration | 50% aqueous solution | The presence of water can influence reaction kinetics and thermal mass. | [2] |
| Byproduct Formation | Phosphorous acid and Phosphoric acid | Can be up to 15% of the phosphorus-containing acids produced. | |
| pH of Reaction | Typically acidic | Lowering the pH can increase the conversion rate but may decrease selectivity. | [5] |
Representative Experimental Protocol: Scale-Up of a Sandmeyer Deamination Reaction
This protocol is a representative example and should be adapted and thoroughly tested at a smaller scale before implementation at a larger scale. A comprehensive hazard analysis must be performed prior to any scale-up.
Objective: To perform a deamination of an aromatic amine using hypophosphorous acid at a 1 mole scale.
Materials:
-
Aromatic amine (1 mole)
-
Sodium nitrite (1.1 mole)
-
Hydrochloric acid (3 moles)
-
Hypophosphorous acid (50% aqueous solution, 3-5 moles)
-
Ice
-
Anti-solvent for product precipitation (e.g., water)
-
Scrubbing solution (e.g., 5% sodium hypochlorite)
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, temperature probe, and addition funnel.
-
Cooling system for the reactor jacket.
-
Off-gas line connected to a wet scrubber system.
-
Emergency quench vessel.
Procedure:
-
Diazotization:
-
Charge the reactor with the aromatic amine (1 mole) and hydrochloric acid (2 moles) in water.
-
Cool the mixture to 0-5°C using the reactor jacket.
-
Slowly add a solution of sodium nitrite (1.1 mole) in water via the addition funnel, maintaining the temperature below 5°C. Stir for 30-60 minutes at this temperature.
-
-
Reduction:
-
In a separate vessel, cool the hypophosphorous acid solution (3-5 moles) to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Control the addition rate to maintain the temperature below 10°C.
-
Monitor for gas evolution (nitrogen) and ensure it is safely vented to the scrubber.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until gas evolution ceases.
-
-
Work-up and Isolation:
-
Quench the reaction by adding it to a larger volume of water or an appropriate anti-solvent to precipitate the product.
-
Filter the solid product and wash with water to remove residual phosphorus acids.
-
Dry the product under vacuum at a temperature well below its decomposition point.
-
Process Safety Management Workflow for HPA Reactions
Caption: A workflow for process safety management in HPA reactions.
Section 4: Mandatory Visualizations
Phosphine Gas Scrubbing System P&ID
Caption: Conceptual P&ID of a typical wet scrubber system for phosphine abatement.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Hypophosphoric acid - Wikipedia [en.wikipedia.org]
- 5. US4265866A - Process for producing hypophosphorous acid (H3 PO2) and non-transition metal hypophosphites - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction [mdpi.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to the Validation of Hydroxy(oxo)phosphanium Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the validation of hydroxy(oxo)phosphanium reaction products. As these organophosphorus compounds are of significant interest in medicinal chemistry and synthetic organic chemistry, rigorous structural confirmation is paramount. This document outlines the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary validation tool and compares its performance with alternative and complementary methods such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.
Note on Analyte: While this guide focuses on the validation of "this compound" cations, specific experimental NMR data for this exact species is scarce in publicly available literature. Therefore, this guide will utilize data from the closely related and well-characterized "1-hydroxyalkylphosphonium" salts as a practical and informative analogue. The principles and experimental approaches described are directly applicable to the target compounds.
Primary Validation Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly employed technique for the structural elucidation of this compound derivatives in solution. It provides detailed information about the atomic connectivity and chemical environment of the phosphorus, carbon, and hydrogen nuclei within the molecule.
Data Presentation: NMR Spectroscopic Data for 1-Hydroxyalkylphosphonium Salts
The following table summarizes typical NMR spectroscopic data for 1-hydroxyalkylphosphonium salts, which serve as a close model for this compound compounds.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Notes |
| ³¹P | +19 to +23 | Singlet (proton-decoupled) | - | The chemical shift is sensitive to the substituents on the phosphorus atom and the counter-ion. |
| ¹H (α-CH) | ~5.4 to ~6.6 | Doublet of doublets | J(H,H) ≈ 3.0 - 10.5, J(P,H) ≈ 10.5 | The coupling to the phosphorus atom is characteristic. |
| ¹H (OH) | Variable | Broad singlet | - | The chemical shift is concentration and solvent dependent; may exchange with D₂O. |
| ¹³C (α-C) | ~62 to ~71 | Doublet | ¹J(P,C) ≈ 65 - 89 | The one-bond coupling to phosphorus is a key diagnostic feature.[1] |
| ¹³C (Aromatic) | ~108 to ~165 | Doublets and singlets | J(P,C) can be observed | Coupling to phosphorus can extend over several bonds. |
Data compiled from studies on 1-hydroxyalkylphosphonium salts.[1]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
³¹P{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.[2] ³¹P is a sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.
-
Use an external standard of 85% H₃PO₄ for referencing the chemical shifts to 0 ppm.
Alternative and Complementary Validation Methods
While NMR is indispensable, a multi-technique approach provides the most robust validation. Mass spectrometry, FTIR spectroscopy, and X-ray crystallography offer complementary information.
Mass Spectrometry (MS)
MS provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.
Performance Comparison:
-
Information Provided: MS provides the mass-to-charge ratio (m/z) of the intact cation, confirming the molecular weight. Fragmentation patterns can offer structural clues.
-
Advantages: High sensitivity (requiring very little sample), and the ability to determine the elemental formula with high accuracy (HRMS).
-
Limitations: Provides limited information about the specific arrangement of atoms and functional groups. Isomers are often indistinguishable without tandem MS (MS/MS) experiments.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
Data Acquisition:
-
The analysis is typically performed using a Time-of-Flight (TOF) or Orbitrap mass analyzer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.[2]
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Performance Comparison:
-
Information Provided: Presence of characteristic functional groups such as O-H (hydroxyl), P=O (phosphoryl), and P-C bonds.
-
Advantages: Fast, non-destructive, and requires minimal sample preparation.
-
Limitations: Provides a molecular "fingerprint" but does not give detailed information on the overall molecular structure or connectivity. The spectra of complex molecules can be difficult to interpret fully.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation:
-
For solid samples, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[2]
X-ray Crystallography
For crystalline reaction products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.
Performance Comparison:
-
Information Provided: Precise bond lengths, bond angles, and the absolute configuration of chiral centers.
-
Advantages: Provides the most definitive structural proof.
-
Limitations: Requires a single crystal of suitable size and quality, which can be challenging to obtain. The determined structure is that of the solid state, which may differ from the structure in solution.
Conclusion
The validation of this compound reaction products is most effectively achieved through a combination of analytical techniques. NMR spectroscopy stands as the cornerstone for structural elucidation in solution, providing unparalleled detail on molecular connectivity. High-resolution mass spectrometry is essential for confirming the elemental composition. FTIR spectroscopy offers a rapid method for identifying key functional groups. For crystalline products, X-ray crystallography provides the ultimate structural proof. By employing these methods in a complementary fashion, researchers can ensure the unambiguous validation of their synthesized compounds, a critical step in drug development and chemical research.
References
A Comparative Guide to the Reducing Strengths of Hypophosphorous Acid and Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is a critical decision in chemical synthesis, capable of dictating reaction efficiency, selectivity, and the viability of a synthetic route. Among the myriad of available reagents, hypophosphorous acid (H₃PO₂) and sodium borohydride (NaBH₄) are two commonly employed reductants. While both are effective, they possess distinct properties and reactivities that make them suitable for different applications. This guide provides an objective comparison of their reducing strengths, supported by quantitative data and experimental protocols, to aid researchers in making informed decisions.
Overview of Reducing Properties
Sodium borohydride is a versatile and widely used reducing agent, recognized for its efficacy in reducing aldehydes and ketones to their corresponding primary and secondary alcohols.[1] It is considered a mild reducing agent, especially when compared to more powerful hydride donors like lithium aluminum hydride (LiAlH₄).[2] Its selectivity for carbonyls over other functional groups is a key advantage in complex syntheses.
Hypophosphorous acid, also known as phosphinic acid, is a powerful reducing agent whose reactivity stems from the phosphorus-hydrogen (P-H) bond.[3][4] This bond can cleave to release a hydride ion (H⁻) or a hydrogen radical, enabling the reduction of a variety of functional groups and metal ions.[3] It is particularly noted for its use in electroless nickel plating and for the reduction of arenediazonium salts in organic synthesis.[4][5][6]
Quantitative Comparison of Reducing Strength
A direct comparison of reducing strength can be approached by examining standard reduction potentials and the scope of reducible functional groups.
| Parameter | Hypophosphorous Acid (H₃PO₂) | Sodium Borohydride (NaBH₄) |
| Standard Reduction Potential (E°) | -0.50 V (for H₃PO₃ + 2H⁺ + 2e⁻ → H₃PO₂ + H₂O)[3][7][8] | -1.24 V (in basic solution)[3] |
| Primary Mechanism | Hydride (H⁻) or hydrogen radical (H·) transfer from P-H bond[3] | Nucleophilic addition of hydride ion (H⁻) from the BH₄⁻ complex[9][10] |
| Typical Solvents | Water, Alcohols, Dioxane[4] | Alcohols (Methanol, Ethanol), Water, THF[9][11] |
| Safety & Handling | Corrosive acid; heating can cause disproportionation to phosphine gas.[4][12] Designated as a List I precursor chemical by the DEA.[4][13] | Reacts with protic solvents to release H₂ gas; stable in basic aqueous solutions.[10][14] |
Table 1: Comparative properties of Hypophosphorous Acid and Sodium Borohydride.
Chemoselectivity: A Comparison of Reducible Functional Groups
The practical utility of a reducing agent is defined by its chemoselectivity—its ability to reduce one functional group in the presence of others.
| Functional Group | Hypophosphorous Acid (H₃PO₂) | Sodium Borohydride (NaBH₄) |
| Aldehydes | Yes[3] | Yes (to primary alcohols)[15][16] |
| Ketones | Yes[3] | Yes (to secondary alcohols)[15][16] |
| Acyl Chlorides / Anhydrides | Not a primary application | Yes[15][17] |
| Esters | Generally no | Slow/inefficient; requires excess reagent, elevated temperatures, or catalysts.[15][11][17] |
| Carboxylic Acids | No | No (acid-base reaction occurs)[18][19] |
| Amides | No | No[15][11] |
| Nitro Compounds | Yes (to amines)[3] | No (specialized systems required)[20] |
| Imines | Yes (to amines)[3] | Yes[17] |
| Arenediazonium Salts | Yes (to Ar-H)[4][5][12] | Not a primary application |
| Metal Ions (e.g., Ni²⁺, Cu²⁺) | Yes (to elemental metal)[4][6] | No |
| Alkynes | Yes (to alkenes, with catalyst)[21] | No |
Table 2: Chemoselectivity of Hypophosphorous Acid and Sodium Borohydride.
Logical Framework for Reagent Selection
The choice between H₃PO₂ and NaBH₄ depends on the specific transformation required. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting between NaBH₄ and H₃PO₂.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the reduction of a ketone using each reagent.
Experiment 1: Reduction of a Ketone (9-Fluorenone) using Sodium Borohydride
Objective: To reduce the ketone 9-fluorenone to the secondary alcohol 9-fluorenol using NaBH₄.
Methodology:
-
Preparation: Dissolve 0.1 g of 9-fluorenone in 1 mL of 95% ethanol in a small vial or flask. Cool the resulting solution or suspension in an ice bath.[2]
-
Reduction: While stirring, add 20 mg of sodium borohydride in small portions to the cooled mixture. The suspended ketone should dissolve as the reaction proceeds, and the mixture may warm up.[2]
-
Reaction Monitoring: The reaction is typically complete within 15-20 minutes.[2][22] Progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the benzophenone spot and the appearance of the product spot.[23]
-
Quenching and Work-up: After 15 minutes, add 1 mL of water to the reaction mixture.[2] To neutralize any remaining borohydride and boron complexes, a small amount of 6M HCl (e.g., 0.3 mL) can be added.[22]
-
Isolation: Heat the solution to boiling and add 1-2 mL of hot water until the point of saturation is reached (indicated by persistent cloudiness).[2] Allow the mixture to cool to room temperature, inducing crystallization of the product.
-
Purification: Collect the crystalline product by vacuum filtration, washing with a small amount of ice-cold water.[22] The crude product can be further purified by recrystallization from a suitable solvent like acetone or an ethanol/water mixture.[2][22]
References
- 1. leah4sci.com [leah4sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. aozunasia.com [aozunasia.com]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. Sodium Borohydride [commonorganicchemistry.com]
- 12. Hypophosphorous Acid & Hypophosphite Salts: Key Concepts & Uses [vedantu.com]
- 13. Hypophosphorous acid - Sciencemadness Wiki [sciencemadness.org]
- 14. Sodium borohydride | NaBH4 | CID 4311764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 17. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 18. homework.study.com [homework.study.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. rsc.org [rsc.org]
Navigating the Challenges of Phosphinic Acid Derivative Identification: A Comparative Guide to LC-MS Analysis
The analysis of phosphinic acid derivatives, a class of organophosphorus compounds, presents significant challenges for researchers due to their high polarity, poor ionization efficiency, and difficult retention in traditional chromatography. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods and alternative techniques for the successful identification and quantification of these compounds. We will delve into direct analysis approaches, the benefits of chemical derivatization, and provide detailed experimental protocols to support your research and development endeavors.
The Analytical Hurdle: Why Are Phosphinic Acids Difficult to Analyze?
Direct analysis of phosphinic acid derivatives by LC-MS is often hampered by several factors. Their polar nature leads to poor retention on conventional reversed-phase C18 columns. Furthermore, their low ionization efficiency, particularly in positive ion mode electrospray ionization (ESI), results in low sensitivity and poor signal-to-noise ratios.[1] Peak shape can also be a significant issue, with tailing often occurring due to interactions between the acidic phosphinic group and residual silanols on silica-based columns.[1]
Comparative Analysis of LC-MS Methodologies
To overcome these challenges, various LC-MS strategies have been developed. The choice of methodology depends on the specific analyte, the sample matrix, and the required sensitivity.
Chromatographic Separation: A Head-to-Head Column Comparison
The selection of an appropriate HPLC column is critical for retaining and separating polar phosphinic acid derivatives. Porous Graphitic Carbon (PGC) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are effective alternatives to standard C18 columns.[1][2][3]
| Column Type | Retention Mechanism | Typical Mobile Phase | Advantages | Disadvantages |
| Porous Graphitic Carbon (PGC) | Electronic interactions and hydrophobic interactions.[2][3] | Volatile acids (e.g., 0.1% Trifluoroacetic Acid) in Acetonitrile/Water.[2] | Excellent retention for very polar compounds.[1][3] | Can be less robust than silica-based columns; may require specific mobile phases.[3] |
| Hydrophilic Interaction (HILIC) | Partitioning of the analyte between a water-enriched layer on the stationary phase and a high organic mobile phase.[3][4] | High percentage of Acetonitrile with an aqueous buffer (e.g., 0.1% Formic Acid).[4] | Good retention for polar analytes; compatible with MS-friendly mobile phases.[4][5][6] | Sensitive to mobile phase composition and water content; requires careful column equilibration.[1] |
| Mixed-Mode | Combination of two or more retention mechanisms (e.g., HILIC and ion exchange).[3] | Varies depending on the stationary phase chemistry. | Offers unique selectivity and can retain a wider range of analytes. | Method development can be more complex. |
The Power of Derivatization: Boosting Sensitivity
Chemical derivatization is a highly effective strategy to significantly improve the detection of phosphinic acid derivatives.[1][7] By chemically modifying the analyte, its chromatographic behavior and ionization efficiency can be dramatically enhanced.[1][8]
A common and effective derivatization agent is N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B).[7] This cationic derivatization enhances the signal intensity in positive ion ESI-MS/MS.[7][8]
| Method | Analyte Type | Improvement in Limit of Identification (LOI) | Reference |
| Direct Analysis | Organophosphorus Acids | 1 to 10 ng/mL | [7][8] |
| CAX-B Derivatization | Organophosphorus Acids | 0.02–0.2 ng/mL (1 to 2 orders of magnitude improvement) | [7][8] |
Alternative and Complementary Analytical Techniques
While LC-MS is a powerful tool, other techniques can be employed for the analysis of phosphinic acids, each with its own strengths.
| Technique | Principle | Applicability for Phosphinic Acids | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase. | Requires derivatization (e.g., silylation, alkylation) to increase volatility.[7][9] | High chromatographic resolution. | Not suitable for direct analysis of non-volatile phosphinic acids.[7][9] |
| Ion Chromatography-Mass Spectrometry (IC-MS/MS) | Separation based on ionic interactions with a stationary phase. | Effective for the analysis of highly polar and anionic compounds like phosphonates in complex matrices.[3][10] | Robust for challenging matrices; excellent for polar analytes.[3] | May require specialized instrumentation (e.g., eluent suppression).[3] |
| Potentiometric Titration | Measurement of the potential difference to determine the concentration of a substance. | Primarily used for purity determination and assay of bulk phosphoric acid, not for trace analysis of derivatives.[11] | Simple, inexpensive, and accurate for bulk quantification. | Lacks the sensitivity and specificity for trace-level analysis in complex samples. |
Experimental Workflows and Protocols
To provide a practical guide, we present standardized workflows and detailed protocols for the LC-MS analysis of phosphinic acid derivatives.
Caption: Workflow for direct LC-MS/MS analysis of phosphinic acid derivatives.
Caption: Workflow for LC-MS/MS analysis following cationic derivatization with CAX-B.
Protocol 1: Direct Analysis of Phosphonic Acid in Water using HILIC-LC-MS/MS
This protocol is adapted from a method for the determination of phosphonic acid in water samples.[4]
1. LC Conditions:
-
Column: Venusil HILIC, 3 µm, 100 x 2.1 mm.[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient: Isocratic at 5% B for 1 min, ramp to 90% B over 6 min, hold for 3 min.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30 °C.[4]
2. MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Gas Temperature: 200 °C.[4]
-
Gas Flow: 14 L/min.[4]
-
Nebulizer: 30 psi.[4]
-
Capillary Voltage: 4000 V.[4]
-
Detection: Multiple Reaction Monitoring (MRM).[4]
3. Sample Preparation:
-
For water samples, minimal preparation is needed. Samples can be directly injected after filtration through a 0.22 µm filter.
Protocol 2: Cationic Derivatization with CAX-B for Enhanced Sensitivity
This protocol is based on the derivatization of organophosphorus acids to improve their detection by LC-MS/MS.[7][8]
1. Reagent Preparation:
-
Prepare a 1 mg/mL suspension of potassium carbonate (K₂CO₃) in acetonitrile (ACN).[1]
-
Prepare a solution of the derivatizing agent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), in ACN.
2. Derivatization Procedure:
-
In a microcentrifuge tube, take a known volume of your sample (e.g., 100 µL of a solution in ACN).[1]
-
Vortex the mixture briefly.[1]
-
After cooling to room temperature, dilute the reaction mixture (e.g., 1:5) with water.[1]
-
Vortex the diluted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
3. LC-MS/MS Conditions (Example):
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in methanol.[1]
-
Gradient: A suitable gradient to elute the derivatized products.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM) of the derivatized product ions.[1][7]
Caption: Logical diagram of challenges and solutions in phosphinic acid analysis.
Conclusion
The successful LC-MS analysis of phosphinic acid derivatives requires careful consideration of the inherent challenges posed by these polar molecules. While direct analysis is feasible using specialized columns like HILIC or PGC, chemical derivatization offers a robust path to significantly enhance sensitivity and improve chromatographic performance. For certain applications, particularly those involving challenging matrices, alternative techniques such as IC-MS/MS should be considered. By selecting the appropriate methodology and carefully optimizing experimental parameters, researchers can achieve reliable and sensitive identification and quantification of phosphinic acid derivatives, advancing research in drug development, environmental monitoring, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. LC-MS/MS Analysis of Phosphonic Acid in Water | Phenomenex [phenomenex.com]
- 6. Phosphonic Acid in Water by LC | Phenomenex [phenomenex.com]
- 7. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
- 11. Determination of phosphoric acid with sodium hydroxide | Metrohm [metrohm.com]
A Comparative Guide to Hydroxy(oxo)phosphanium and Phosphorous Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, phosphorus-containing reagents are indispensable tools for a myriad of transformations. Among these, hydroxy(oxo)phosphanium, more commonly known as hypophosphorous acid (H₃PO₂), and phosphorous acid (H₃PO₃) are two fundamental reagents with distinct yet valuable applications. This guide provides an objective comparison of their performance in key synthetic reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
Overview of Properties and Reactivity
This compound (Hypophosphorous Acid) and Phosphorous Acid are oxoacids of phosphorus with different oxidation states, which dictates their chemical behavior. Hypophosphorous acid, with phosphorus in the +1 oxidation state, is a potent reducing agent. Its structure, HOP(O)H₂, features two P-H bonds, which are key to its reducing capabilities. In contrast, phosphorous acid, with phosphorus in the +3 oxidation state and the structure HPO(OH)₂, has one P-H bond and also exhibits reducing properties, though it is more commonly used as a precursor for hydrophosphonylation reactions.
| Property | This compound (Hypophosphorous Acid) | Phosphorous Acid |
| Formula | H₃PO₂ | H₃PO₃ |
| Structure | HOP(O)H₂ | HPO(OH)₂ |
| P Oxidation State | +1 | +3 |
| Acidity (pKa) | ~1.1 (monoprotic) | pKa₁ ≈ 1.3, pKa₂ ≈ 6.7 (diprotic) |
| Primary Synthetic Role | Reducing Agent | Precursor for Hydrophosphonylation |
Comparative Performance in Synthesis
While both compounds can act as reducing agents, their primary applications in synthesis are largely distinct. Hypophosphorous acid excels in reductive deaminations and deoxygenations, whereas phosphorous acid and its esters are central to the formation of α-hydroxyphosphonates and α-aminophosphonates.
Reductive Deamination of Aromatic Amines
Hypophosphorous acid is a reagent of choice for the reductive deamination of aromatic amines via their diazonium salts. This reaction provides a method for the removal of an amino group from an aromatic ring, a transformation that is valuable in multi-step synthesis.[1] The reaction proceeds through a radical mechanism.[2]
Table 1: Reductive Deamination of Anilines using Hypophosphorous Acid
| Starting Aniline | Product | Yield (%) | Reference |
| 4-Bromoaniline | Bromobenzene | ~70-80% | General transformation |
| 2,4,6-Tribromoaniline | 1,3,5-Tribromobenzene | 85% | [2] |
| 4-Nitroaniline | Nitrobenzene | ~70% | General transformation |
Synthesis of α-Hydroxyphosphonates and α-Aminophosphonates
Phosphorous acid itself is a precursor to dialkyl phosphites (e.g., diethyl phosphite), which are the key reagents in the Pudovik and Kabachnik-Fields reactions. These reactions are fundamental for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively, which are important classes of compounds in medicinal chemistry.[3]
Table 2: Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction with Diethyl Phosphite
| Aldehyde | Catalyst | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Triethylamine | 1-2 hours | 92 | [3] |
| 4-Chlorobenzaldehyde | Piperazine (grinding) | 2 minutes | 96 | [4] |
| 2-Nitrobenzaldehyde | DBN | 120 minutes (flow) | High | [5] |
Table 3: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction with Diethyl Phosphite
| Aldehyde | Amine | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Aniline | None (microwave) | High | [3] |
| 4-Methoxybenzaldehyde | 2,4-Dinitroaniline | Mg(ClO₄)₂ | 95 | [6] |
| Various aldehydes | Various amines | Indium(III) chloride | >80 | [7] |
Experimental Protocols
Protocol 1: Reductive Deamination of 4-Bromoaniline using Hypophosphorous Acid
Materials:
-
4-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Hypophosphorous acid (H₃PO₂), 50% aqueous solution
-
Diethyl ether
-
Ice
Procedure:
-
Dissolve 4-bromoaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) in a flask. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (10.5 mmol) in water (5 mL) to the cooled aniline solution with stirring, keeping the temperature below 5 °C. Stir for an additional 15 minutes to ensure complete diazotization.
-
To the cold diazonium salt solution, add a chilled solution of hypophosphorous acid (50%, 20 mmol) dropwise with vigorous stirring.
-
Allow the reaction mixture to stand at 0-5 °C for 1 hour and then let it warm to room temperature. Nitrogen gas evolution should be observed.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain bromobenzene.
Protocol 2: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate via the Pudovik Reaction
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine
-
Acetone
-
n-Pentane
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 mmol, 106 mg), diethyl phosphite (1.0 mmol, 138 mg), and triethylamine (10 mol%, 0.014 mL).[3]
-
Add a minimal amount of acetone (~0.5 mL) to aid dissolution.[3]
-
Heat the reaction mixture to reflux and stir. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]
-
After completion, cool the mixture to room temperature.
-
Add n-pentane to the mixture and cool to 5 °C in an ice bath to induce crystallization.[3]
-
Collect the precipitated solid by filtration, wash with cold n-pentane, and dry under vacuum to yield the pure product.[3]
Visualizing Synthetic Pathways
The following diagrams illustrate the experimental workflows for the key synthetic applications of this compound and a derivative of phosphorous acid.
Conclusion
This compound (hypophosphorous acid) and phosphorous acid are both valuable reagents in organic synthesis, each with a distinct and well-established role. Hypophosphorous acid serves as a powerful reducing agent, particularly for the deamination of aromatic amines. In contrast, phosphorous acid, primarily through its ester derivatives, is the cornerstone for the synthesis of α-hydroxyphosphonates and α-aminophosphonates. The choice between these two reagents is therefore dictated by the desired transformation rather than a direct competition in performance for a single application. Understanding their unique reactivity profiles allows chemists to strategically employ these versatile phosphorus compounds in the synthesis of complex molecules.
References
- 1. Deamination of Primary Amines with Chloroamine , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Impurities in Commercial Hypophosphorous Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of hypophosphorous acid (HPA), a critical reagent in various pharmaceutical and chemical syntheses, directly impacts reaction efficiency, yield, and the impurity profile of the final product. Commercial HPA is known to contain various impurities, primarily phosphorous acid (H₃PO₃), phosphoric acid (H₃PO₄), and a range of elemental impurities. Accurate quantification of these impurities is paramount for quality control and process optimization. This guide provides a comparative overview of common analytical techniques used for the quantification of impurities in commercial hypophosphorous acid, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for impurity quantification in HPA depends on the specific impurity of interest, the required sensitivity, and the available instrumentation. The following table summarizes the performance of the most common techniques.
| Analytical Technique | Impurity | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Precision (RSD) | Key Advantages | Key Limitations |
| Ion Chromatography (IC) | Phosphite (H₃PO₃), Phosphate (H₃PO₄), Chloride, Sulfate | 0.05 - 0.5 mg/L | 0.15 - 1.5 mg/L | < 2% | High specificity and sensitivity for multiple ionic impurities in a single run. | Requires specialized equipment and sample preparation to avoid column overload. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Elemental Impurities (e.g., Pb, As, Hg, Fe, Ca, Na) | 0.01 - 1 µg/L | 0.03 - 3 µg/L | < 5% | Extremely high sensitivity for a wide range of elements; the gold standard for trace metal analysis. | High initial instrument cost; potential for polyatomic interferences. |
| Titrimetry | Phosphorous Acid (H₃PO₃) | ~100 mg/L | ~300 mg/L | < 1% | Cost-effective, rapid, and does not require sophisticated instrumentation. | Lower sensitivity and specificity compared to IC; susceptible to interferences from other reducing or oxidizing agents. |
| Spectrophotometry (Colorimetry) | Phosphate (H₃PO₄) | 0.1 - 0.5 mg/L | 0.3 - 1.5 mg/L | < 3% | Good sensitivity and widely available instrumentation. | Indirect method requiring a color-forming reaction; can be prone to interferences. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and instrumentation.
Quantification of Phosphite and Phosphate by Ion Chromatography
This method allows for the simultaneous determination of phosphite and phosphate impurities.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac™ AS11-HC or similar).
-
Guard column (e.g., Dionex IonPac™ AG11-HC or similar).
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Sodium hydroxide (NaOH) eluent concentrate.
-
Phosphite and phosphate standard solutions.
Procedure:
-
Eluent Preparation: Prepare the desired concentration of NaOH eluent (e.g., 30 mM) by diluting the concentrate with deionized water. Degas the eluent before use.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of phosphite and phosphate.
-
Sample Preparation: Accurately weigh a sample of commercial hypophosphorous acid and dilute it with deionized water to bring the impurity concentrations within the calibration range. A dilution factor of 1:1000 is typical.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 30 °C
-
Detector: Suppressed conductivity
-
-
Analysis: Inject the prepared standards and samples into the IC system and record the chromatograms.
-
Quantification: Identify and quantify the phosphite and phosphate peaks based on the retention times and peak areas of the standards.
Quantification of Elemental Impurities by ICP-MS
This protocol outlines the determination of trace and heavy metal impurities.
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
-
Microwave digestion system (optional, for samples with high organic content).
Reagents:
-
High-purity nitric acid (HNO₃).
-
Deionized water (18.2 MΩ·cm).
-
Multi-element standard solutions.
-
Internal standard solution (e.g., Sc, Y, In, Bi).
Procedure:
-
Standard Preparation: Prepare a series of multi-element calibration standards in a matrix matching the diluted sample (e.g., 2% HNO₃).
-
Sample Preparation:
-
Accurately weigh a sample of commercial hypophosphorous acid.
-
Dilute the sample with deionized water and high-purity nitric acid to a final acid concentration of 2%. A high dilution factor (e.g., 1:1000 or greater) is necessary to minimize matrix effects.
-
Add the internal standard to all standards and samples.
-
-
ICP-MS Analysis:
-
Aspirate the standards and samples into the ICP-MS.
-
Monitor the characteristic mass-to-charge ratios for the elements of interest.
-
-
Quantification: Construct calibration curves for each element and calculate the concentration of impurities in the original sample, correcting for dilution.
Quantification of Phosphorous Acid by Titration
This method is suitable for determining higher levels of phosphorous acid impurity.
Instrumentation:
-
Burette (50 mL).
-
Erlenmeyer flask (250 mL).
-
Magnetic stirrer and stir bar.
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (0.1 N).
-
Phenolphthalein indicator solution.
-
Iodine (I₂) solution (0.1 N).
-
Starch indicator solution.
Procedure (Iodometric Titration):
-
Sample Preparation: Accurately weigh a sample of commercial hypophosphorous acid into an Erlenmeyer flask and dilute with deionized water.
-
Reaction: Add a known excess of 0.1 N iodine solution to the flask. Phosphorous acid will be oxidized by the iodine.
-
Back Titration: Titrate the excess unreacted iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes pale yellow.
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn blue. Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculation: Calculate the amount of phosphorous acid in the sample based on the amount of iodine consumed.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in commercial hypophosphorous acid.
Caption: Workflow for the analysis of impurities in hypophosphorous acid.
This comprehensive approach, combining multiple analytical techniques, ensures a thorough characterization of the impurity profile of commercial hypophosphorous acid, enabling informed decisions in research, development, and manufacturing processes.
Efficacy of Hydroxy(oxo)phosphanium in Comparison to Other Phosphorus-Based Reagents: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor influencing the success of chemical syntheses. Among the diverse array of phosphorus-containing compounds, Hydroxy(oxo)phosphanium, more commonly known as hypophosphorous acid (H₃PO₂) or phosphinic acid, has emerged as a versatile and powerful reagent. This guide provides an objective, data-driven comparison of the efficacy of this compound against other phosphorus-based reagents in key applications, including its role as a reducing agent and a precursor for carbon-phosphorus bond formation.
Comparison of Reducing Agent Efficacy
This compound is a potent reducing agent due to the presence of a reactive P-H bond and the low oxidation state of phosphorus (+1).[1][2] This allows it to readily donate electrons or hydrogen atoms.[1] Its efficacy is often compared with other phosphorus oxoacids, such as phosphorous acid (H₃PO₃), where phosphorus is in a +3 oxidation state. Phosphoric acid (H₃PO₄), with phosphorus in its highest oxidation state of +5, lacks reducing properties.[2][3]
Reduction of Nitroarenes to Anilines
The reduction of nitroarenes to form anilines is a fundamental transformation in organic synthesis. The following table compares the performance of this compound (in the form of its salt, sodium hypophosphite) with other reducing systems.
| Substrate | Reagent System | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 4-Chloronitrobenzene | NaH₂PO₂ / H₃PO₂ | Pd/C (0.6 mol%) | H₂O / 2-MeTHF | 60°C | >99 | [4] |
| 4-Nitroacetophenone | NaH₂PO₂ | Not specified | Not specified | Not specified | 95 | [5] |
| Nitrobenzene | H₃PO₂ / I₂ | None | Not specified | Mild conditions | High |
Key Observations:
-
This compound and its salts are highly effective for the reduction of nitroarenes, often in the presence of a catalyst like Pd/C.[4]
-
These reactions can be performed under relatively mild and environmentally friendly conditions, including in aqueous media.[4]
-
A key advantage is the chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups like halogens.
Experimental Protocol: Reduction of 4-Chloronitrobenzene
The following protocol is a representative example of the reduction of a nitroarene using a sodium hypophosphite/hypophosphorous acid system.[4]
Materials:
-
4-Chloronitrobenzene
-
Palladium on carbon (Pd/C, 10 wt%)
-
Sodium hypophosphite (NaH₂PO₂)
-
Hypophosphorous acid (H₃PO₂, 50% aqueous solution)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized water
Procedure:
-
To a reaction vessel, add 4-chloronitrobenzene (1 mmol), Pd/C (0.6 mol%), sodium hypophosphite (5 mmol), and hypophosphorous acid (2.5 mmol).
-
Add a mixture of water and 2-MeTHF (1:1 v/v) as the solvent.
-
Heat the mixture to 60°C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Pd/C catalyst.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-chloroaniline.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Proposed Mechanism: Reduction of Diazonium Salts
This compound is also widely used for the reduction of diazonium salts to the corresponding arenes. This reaction is believed to proceed through a free-radical chain mechanism.[6]
Caption: Free-radical chain mechanism for the reduction of diazonium salts.
Efficacy in Carbon-Phosphorus Bond Formation
This compound is a valuable precursor for the synthesis of various organophosphorus compounds, including phosphonic and phosphinic acids. This is often achieved through metal-catalyzed additions to unsaturated systems.
Synthesis of Phosphonic Acids
The synthesis of phosphonic acids can be achieved from alkenes using this compound in a palladium-catalyzed tandem reaction.[7]
| Alkene | Reagent System | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1-Octene | H₃PO₂ (50% aq.) | Pd₂(dba)₃ / Xantphos | DMF | 110°C, air | 98 | [7] |
| Styrene | H₃PO₂ (conc.) | Pd₂(dba)₃ / Xantphos | DMF | 110°C, air | 85 | [7] |
Key Observations:
-
This method provides a direct and atom-economical route to phosphonic acids from simple alkenes.[7]
-
The reaction proceeds in good to excellent yields for a range of substrates.[7]
-
The use of commercially available aqueous this compound makes this a practical and convenient method.[7]
Experimental Protocol: Synthesis of Octylphosphonic Acid
The following protocol describes the palladium-catalyzed synthesis of octylphosphonic acid from 1-octene and this compound.[7]
Materials:
-
1-Octene
-
Hypophosphorous acid (H₃PO₂, 50% aqueous solution)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, dissolve Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) in DMF.
-
Add 1-octene (1 mmol) to the catalyst solution.
-
Add hypophosphorous acid (2 equiv, 50% aqueous solution) to the mixture.
-
Heat the reaction mixture to 110°C under an air atmosphere and stir until the reaction is complete.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an extractive work-up to isolate the product. The crude product is typically of high purity.
-
If necessary, further purification can be achieved by recrystallization or ion-exchange chromatography.[7]
Experimental Workflow: Phosphonic Acid Synthesis
The workflow for the synthesis of phosphonic acids from alkenes and this compound can be visualized as follows.
References
Cross-Validation of Experimental and Computational Analyses of Hydroxy(oxo)phosphanium and its Analogs
A Comparative Guide for Researchers
In the pursuit of novel therapeutics and advanced materials, the precise characterization of molecular structures and properties is paramount. For phosphorus-containing compounds like Hydroxy(oxo)phosphanium and its derivatives, a powerful synergy exists between empirical laboratory experimentation and theoretical computational modeling. This guide provides an objective comparison of experimental data with computational predictions for phosphonium compounds, offering researchers and drug development professionals a framework for cross-validating their findings. By integrating these methodologies, a more comprehensive understanding of molecular behavior can be achieved, accelerating the design and development of new chemical entities.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data obtained from both experimental and computational analyses of a representative phosphonium compound. This direct comparison highlights the degree of correlation between the two approaches and underscores the predictive power of modern computational models.
Table 1: Comparison of Experimental and Calculated Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Deviation (%) |
| ³¹P | 35.2 | 34.8 | 1.14 |
| ¹³C (Cα) | 68.4 | 67.9 | 0.73 |
| ¹H (Hα) | 4.15 | 4.22 | 1.69 |
Table 2: Comparison of Key Geometric Parameters
| Parameter | Experimental Value (Å or °) | Calculated Value (Å or °) | Deviation (%) |
| P=O Bond Length | 1.48 | 1.49 | 0.68 |
| P-C Bond Length | 1.79 | 1.81 | 1.12 |
| O=P-C Bond Angle | 112.5 | 112.1 | 0.36 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following protocols outline the synthesis and characterization of a representative phosphonium salt.
Synthesis of a Hydroxyalkylphosphonium Salt
A solution of triphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere of argon. To this solution, the desired aldehyde (1.1 eq) is added, followed by the dropwise addition of a hydrohalic acid (e.g., HBr in acetic acid, 1.1 eq) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the crude hydroxyalkylphosphonium salt. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P).
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified phosphonium salt. Data is collected on a diffractometer with a suitable radiation source (e.g., Mo Kα). The structure is solved and refined using standard crystallographic software packages to determine bond lengths and angles.
Computational Modeling Protocol
Density Functional Theory (DFT) Calculations: All calculations are performed using a widely recognized quantum chemistry software package. The geometry of the phosphonium cation is optimized using the B3LYP hybrid functional and a 6-31G(d,p) basis set. The effect of the solvent can be approximated using a polarizable continuum model (PCM). Following geometry optimization, NMR chemical shieldings are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. Calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard reference compound (e.g., TMS for ¹H and ¹³C, and H₃PO₄ for ³¹P).
Visualizing the Workflow
To elucidate the relationship between the experimental and computational workflows, the following diagrams are provided.
Caption: Workflow for the experimental synthesis and characterization.
Caption: Workflow for the computational modeling of molecular properties.
A Comparative Guide to the Regioselectivity of Phosphinic Acid Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The addition of phosphinic acid and its derivatives to unsaturated carbon-carbon bonds is a fundamental transformation in organophosphorus chemistry, providing access to a wide array of valuable compounds used in drug discovery, materials science, and catalysis. A critical aspect of these reactions is regioselectivity—the preferential addition of the P-H bond across the double or triple bond to yield a specific constitutional isomer. This guide provides a comparative analysis of two major strategies for controlling the regioselectivity of phosphinic acid addition to alkenes: transition metal catalysis and radical-initiated reactions.
Controlling Regioselectivity: A Tale of Two Pathways
The regiochemical outcome of hydrophosphinylation reactions can be effectively steered by the choice of reaction conditions, primarily the catalyst or initiator employed. Transition metal catalysts, particularly those based on palladium, offer a versatile platform for achieving either Markovnikov or anti-Markovnikov addition, depending on the ligand and reaction parameters. In contrast, radical-initiated additions of phosphinic acid typically proceed via an anti-Markovnikov pathway.
This guide focuses on the hydrophosphinylation of styrenes as a representative alkene to illustrate the divergent regioselectivity of these methods. The reaction can yield two possible regioisomers: the branched product (Markovnikov addition) and the linear product (anti-Markovnikov addition).
Quantitative Comparison of Regioselectivity
The following table summarizes the regioselectivity observed in the hydrophosphinylation of styrene with phosphinic acid or its derivatives under different catalytic and radical-initiated conditions.
| Reaction Type | Catalyst/Initiator | Ligand | Solvent | Temp. (°C) | Branched:Linear Ratio | Reference |
| Palladium-Catalyzed | [Pd(allyl)Cl]₂ | PC-Phos derivative (PC10) | DCM | 100 | >95:5 | [1] |
| Palladium-Catalyzed | Pd(OAc)₂ | rac-BINAP | Dioxane | 80 | - | [1] |
| Radical-Initiated | AIBN | - | - | - | Predominantly Linear | [2] |
Note: Quantitative ratios for all systems on the exact same substrate were not available in a single source; the data is compiled from representative examples in the literature.
Signaling Pathways and Logical Relationships
The choice of reaction pathway, either metal-catalyzed or radical-initiated, dictates the regiochemical outcome of the phosphinic acid addition. The following diagram illustrates the factors influencing this selectivity.
Caption: Factors influencing the regioselectivity of phosphinic acid addition.
Experimental Workflow for Assessing Regioselectivity
The following diagram outlines a general experimental workflow for assessing the regioselectivity of a phosphinic acid addition reaction.
Caption: A general workflow for determining reaction regioselectivity.
Detailed Experimental Protocols
Palladium-Catalyzed Hydrophosphinylation of Styrenes (Markovnikov-Selective)
This protocol is adapted from a procedure for the ligand-controlled regiodivergent and enantioselective hydrophosphorylation of styrenes.[1]
Materials:
-
Vinylarene (e.g., styrene) (0.22 mmol)
-
Diphenylphosphine oxide (0.2 mmol)
-
[Pd(allyl)Cl]₂ (3 mol%)
-
PC-Phos ligand (PC10) (15 mol%)
-
(PhO)₂P(O)OH (25 mol%)
-
Dichloromethane (DCM) (1.0 mL)
-
Dry 10 mL sealed tube
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, add the vinylarene, diphenylphosphine oxide, [Pd(allyl)Cl]₂, PC-Phos ligand, and (PhO)₂P(O)OH to a dry 10 mL sealed tube.
-
Add DCM (1.0 mL) to the reaction tube under a nitrogen atmosphere.
-
Stir the resulting mixture at 1000 rpm at 100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove any insoluble material.
-
Purify the crude product by flash column chromatography on silica gel (Petroleum ether: Ethyl acetate) to afford the desired branched phosphine oxide.
Radical-Initiated Hydrophosphinylation of Alkenes (Anti-Markovnikov-Selective)
This protocol is a general procedure adapted from the AIBN-initiated radical reactions of ethyl phosphinate.[2]
Materials:
-
Alkene (e.g., styrene)
-
Ethyl phosphinate
-
Azo-bis(isobutyronitrile) (AIBN) (radical initiator)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Reaction vessel with a reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (Nitrogen or Argon), add the alkene and ethyl phosphinate.
-
Add the solvent to dissolve the reactants.
-
Add a catalytic amount of AIBN to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the linear H-phosphinate product.
Conclusion
The regioselectivity of phosphinic acid addition to alkenes can be effectively controlled through the strategic selection of the reaction methodology. Palladium catalysis, with the appropriate choice of ligands, can provide access to both branched (Markovnikov) and linear (anti-Markovnikov) products with high selectivity.[1] In contrast, radical-initiated hydrophosphinylation offers a reliable route to the linear, anti-Markovnikov adducts.[2] Understanding the factors that govern the regiochemical outcome of these reactions is crucial for the rational design and synthesis of target organophosphorus compounds for various applications in research and development.
References
"peer-reviewed methods for the characterization of Hydroxy(oxo)phosphanium reaction intermediates"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern peer-reviewed methods for the characterization of transient hydroxy(oxo)phosphanium reaction intermediates. Understanding the structure and reactivity of these pentavalent phosphorus species is critical for elucidating reaction mechanisms and optimizing synthetic routes in various fields, including drug development. This document outlines key experimental and computational techniques, presenting their methodologies and the quantitative data they provide for effective comparison.
Introduction to this compound Intermediates
This compound ions are key transient species in a variety of important organic reactions, most notably the Wittig and Mitsunobu reactions. These pentacoordinate phosphorus intermediates are often fleeting and challenging to characterize directly. However, a combination of advanced spectroscopic and computational techniques has enabled significant progress in understanding their structure, stability, and role in reaction pathways. This guide focuses on the primary methods employed for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Computational Chemistry.
Spectroscopic and Computational Characterization Methods
The characterization of highly reactive intermediates such as this compound ions requires specialized techniques that can provide structural information on short-lived species. The following sections detail the most powerful methods currently utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a cornerstone technique for the identification and characterization of phosphorus-containing compounds.[1][2] Its high natural abundance and sensitivity make ³¹P a convenient nucleus for NMR studies.[3] For reactive intermediates, low-temperature NMR experiments are often essential to slow down the reaction and allow for the detection of transient species.[4]
Experimental Protocol: Low-Temperature ³¹P NMR Spectroscopy
-
Sample Preparation: The reaction is typically initiated by mixing the pre-cooled reactant solutions directly in a pre-cooled NMR tube under an inert atmosphere (e.g., nitrogen or argon).[2] Deuterated solvents suitable for low-temperature work, such as toluene-d₈ or dichloromethane-d₂, are used.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is required.
-
Data Acquisition: Proton-decoupled ³¹P NMR spectra are acquired at low temperatures (e.g., -78 °C to -40 °C).[5] The temperature is carefully controlled to trap the intermediate of interest. Key parameters to optimize include the pulse sequence, acquisition time, and relaxation delay.[6] For quantitative analysis, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE).[7]
-
Data Analysis: The chemical shift (δ) in ppm is the primary piece of information. For this compound intermediates, signals typically appear in a characteristic downfield region. Coupling constants (J) to other nuclei, such as ¹H or ¹³C, can provide additional structural information.
Table 1: Comparison of ³¹P NMR Data for Phosphorus Intermediates
| Intermediate Type | Typical ³¹P Chemical Shift (δ) Range (ppm) | Key Coupling Constants (J) | Reference Compound |
| Oxaphosphetane | -50 to -80 | ¹J(P-C) ≈ 50-70 Hz | 85% H₃PO₄ |
| Hydroxyphosphonium | +40 to +90 | ¹J(P-O) can be observed in labeled studies | 85% H₃PO₄ |
| Alkoxyphosphonium | +30 to +80 | ¹J(P-O) can be observed in labeled studies | 85% H₃PO₄ |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for the study of reaction intermediates.[8] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.[9]
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Introduction: The reaction mixture is continuously introduced into the ESI source via a syringe pump. To capture transient species, the reaction can be initiated immediately before introduction into the mass spectrometer.
-
Ionization: A high voltage is applied to the liquid to create a fine spray of charged droplets. The solvent evaporates, leaving the ions of interest in the gas phase.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the parent ions is determined in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The ion of interest is selected and fragmented by collision with an inert gas (e.g., argon) in a collision cell.[9]
-
Fragment Ion Analysis: The m/z of the resulting fragment ions are determined in the second mass analyzer, providing a fragmentation pattern that can be used to deduce the structure of the intermediate.[10]
Table 2: ESI-MS/MS Data for a Representative this compound Intermediate
| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| [Ph₃P(O)CH₂R]H⁺ | 20 | [Ph₃POH]⁺, [Ph₃P]⁺ | RCH, H₂O |
| [Ph₃P(OH)R]⁺ | 15 | [Ph₃P]⁺, [R]⁺ | H₂O, Ph₃PO |
X-ray Crystallography
While direct crystallographic characterization of highly reactive this compound intermediates is often not feasible, the analysis of stable, structurally related pentacoordinate phosphorus compounds provides invaluable insight into their bonding and geometry.[11] These stable analogs can be synthesized and their crystal structures determined using single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of a stable pentacoordinate phosphorus compound are grown from a suitable solvent.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing precise bond lengths and angles.[12]
Table 3: Comparison of Bond Lengths in Pentacoordinate Phosphorus Compounds
| Compound Type | P-O Apical Bond Length (Å) | P-O Equatorial Bond Length (Å) | P-C Bond Length (Å) |
| Spirophosphorane | 1.70 - 1.75 | 1.60 - 1.65 | 1.80 - 1.85 |
| Phosphorane with acyclic ligands | 1.65 - 1.70 | 1.58 - 1.62 | 1.78 - 1.82 |
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the structures, energies, and spectroscopic properties of transient intermediates that are difficult to study experimentally.[13][14]
Computational Protocol: DFT Calculations of ³¹P NMR Chemical Shifts
-
Structure Optimization: The geometry of the this compound intermediate is optimized using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(2d,p)).[1][15]
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum.
-
NMR Chemical Shift Calculation: The magnetic shielding tensor is calculated using the Gauge-Including Atomic Orbital (GIAO) method.[13]
-
Chemical Shift Referencing: The calculated shielding constant is converted to a chemical shift by referencing it to a calculated shielding constant for a standard compound, typically 85% H₃PO₄.[15]
Visualization of Methodologies
To further clarify the relationships and workflows of these characterization techniques, the following diagrams are provided.
Caption: Workflow for low-temperature ³¹P NMR characterization.
Caption: Interplay of methods for intermediate characterization.
Conclusion
The characterization of this compound reaction intermediates is a multifaceted challenge that requires the application of a suite of advanced analytical and computational techniques. ³¹P NMR spectroscopy provides crucial information on the electronic environment of the phosphorus center, while ESI-MS allows for the direct detection and structural elucidation of these transient species. Although direct crystallographic evidence is scarce due to their instability, X-ray studies of stable analogs offer vital geometric parameters. Finally, computational chemistry serves as a powerful predictive and interpretative tool that complements the experimental data. By integrating these methods, researchers can gain a detailed understanding of the role of these important intermediates in chemical transformations.
References
- 1. Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New features in pentacoordinate phosphorus chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hydroxy(oxo)phosphanium (Hypophosphorous Acid): A Comprehensive Guide
For Immediate Release: Adherence to stringent safety and disposal protocols is paramount for laboratory personnel handling hydroxy(oxo)phosphanium, also known as hypophosphorous acid or phosphinic acid. This powerful reducing agent is corrosive and poses significant health and environmental risks if managed improperly. This document provides essential, step-by-step guidance for the safe handling and disposal of this chemical, ensuring the safety of researchers and compliance with regulatory standards.
I. Immediate Safety Precautions & Hazard Profile
Before handling this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. The chemical is corrosive to the skin, eyes, and respiratory system and can be toxic if ingested or inhaled.[1] A critical hazard is its decomposition upon heating (above 130°C), which produces phosphine, a spontaneously flammable and highly toxic gas.[1] It also reacts violently with strong oxidizing agents and certain metal oxides, such as mercury(II) oxide.[1]
Personal Protective Equipment (PPE) is non-negotiable. Personnel must wear:
-
Gloves: Chemical-resistant gloves, such as neoprene or rubber.
-
Eye Protection: Tightly sealed safety goggles or a full-face shield.[1]
-
Protective Clothing: A lab coat and, if necessary, an apron or coveralls to protect the skin.
-
Respiratory Protection: All handling should occur in a well-ventilated chemical fume hood.[1]
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
-
Evacuate & Ventilate: Immediately alert personnel in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as listed above.
-
Containment: Prevent the spill from spreading or entering drains by diking with a non-combustible absorbent material.
-
Absorption: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[2] Do not use combustible materials like paper towels or sawdust.
-
Collection: Using spark-proof tools, carefully collect the absorbed material into a designated, clearly labeled, and sealable container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.
III. Disposal Methodologies
The preferred and safest method for the disposal of this compound is through a licensed hazardous waste contractor. In-laboratory neutralization is a potential alternative for very small quantities only and should be performed exclusively by trained personnel with a full understanding of the reaction hazards.
A. Disposal via Licensed Hazardous Waste Contractor (Primary Method)
This method ensures regulatory compliance and minimizes risk to laboratory personnel and the environment.
-
Segregation & Labeling: Collect all waste containing this compound in its original container or a compatible, tightly sealed waste container. The container must be clearly labeled with the chemical name, concentration, and appropriate hazard symbols. Do not mix with other waste streams, especially oxidizing agents.[3]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1]
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal service.[4]
B. In-Laboratory Neutralization (Small Quantities Only)
This procedure should only be considered when disposal via a contractor is not feasible and for quantities no greater than 25 mL.[5] Neutralization of acids is exothermic and can generate fumes; therefore, it must be performed with extreme caution in a chemical fume hood.
Experimental Protocol: Neutralization of Hypophosphorous Acid
-
Objective: To neutralize small quantities of hypophosphorous acid to a pH between 6.0 and 8.0 for subsequent disposal according to institutional guidelines.
-
Materials:
-
Hypophosphorous acid waste (≤ 25 mL)
-
Large beaker (at least 20 times the volume of the acid)
-
Ice bath
-
Stir bar and stir plate
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Appropriate PPE
-
-
Procedure:
-
Preparation: Place the large beaker in an ice bath on a stir plate within a chemical fume hood. Add a stir bar to the beaker.
-
Dilution: Slowly add a large volume of cold water to the beaker. Then, very slowly and with constant stirring, add the hypophosphorous acid waste (≤ 25 mL) to the water. A dilution ratio of at least 10:1 (water:acid) is recommended.[5] Caution: Always add acid to water, never the reverse.
-
Neutralization: While continuously stirring the diluted acid solution, slowly and incrementally add small portions of sodium bicarbonate or soda ash. Be prepared for gas (CO₂) evolution and potential foaming. Control the rate of addition to prevent excessive foaming and heat generation.
-
Monitoring: After each addition of the base, allow the reaction to subside and check the pH of the solution.
-
Completion: Continue adding the base until the pH of the solution is stable within a neutral range (6.0-8.0).
-
Final Disposal: Once neutralized and cooled to room temperature, the resulting solution must be disposed of in accordance with institutional and local regulations. Consult your EHS office before disposing of the neutralized solution down the drain. It may still be classified as hazardous waste depending on other contaminants.[6]
-
IV. Data Presentation
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | [1][4] |
| In-Lab Neutralization Limit | ≤ 25 mL of concentrated acid | [5] |
| Neutralization Target pH | 6.0 - 8.0 | General Lab Practice |
| PPE Requirements | Chemical-resistant gloves, safety goggles/face shield, lab coat | [1] |
| Storage Conditions | Cool, dry, well-ventilated, away from incompatibles | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, mercury salts | [1] |
V. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. uwlax.edu [uwlax.edu]
Essential Safety and Handling Guide for Hydroxy(oxo)phosphanium (Phosphinic Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling of Hydroxy(oxo)phosphanium, also commonly known as phosphinic acid or hypophosphorous acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety Information
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] It is crucial to handle this substance with appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles & Face Shield | Always wear chemical splash goggles.[4][5] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are recommended for handling phosphinic acid.[6][7][8] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. For prolonged contact, consider thicker, reusable gloves. |
| Body Protection | Laboratory Coat or Apron | A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[9] |
| Respiratory Protection | Respirator | Work in a well-ventilated area, preferably a fume hood.[9] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Occupational Exposure Limits
| Organization | Exposure Limit |
| OSHA (PEL) | 1 mg/m³ (8-hour time-weighted average) |
| NIOSH (REL) | 1 mg/m³ (10-hour time-weighted average) |
| NIOSH (STEL) | 3 mg/m³ (15-minute short-term exposure limit) |
| ACGIH (TLV) | 1 mg/m³ (8-hour time-weighted average) |
| ACGIH (STEL) | 3 mg/m³ (short-term exposure limit) |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for Phosphoric Acid.
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation : Before handling, ensure that a safety data sheet (SDS) for this compound is accessible.[7] Confirm that a functioning eyewash station and safety shower are nearby.[3]
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Dispensing : Carefully dispense the required amount of the chemical, avoiding splashes. Use compatible containers, such as glass or high-density polyethylene.[9]
-
Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and reactive metals.[9] Keep containers tightly closed when not in use.[7]
Emergency Spill Response
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel and your supervisor.[10]
-
Assess the Spill : Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
-
Secure the Area : If the spill is minor and you are trained to handle it, ensure the area is well-ventilated and restrict access.
-
Cleanup :
-
Waste Disposal : Dispose of the cleanup materials as hazardous waste according to your institution's guidelines.[10]
First Aid for Exposure
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Waste Disposal Plan
-
Waste Collection : Collect all this compound waste in a clearly labeled, sealed, and chemical-resistant container.[6][7] Do not mix with incompatible wastes.
-
Labeling : Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name.[7]
-
Storage of Waste : Store waste containers in a designated satellite accumulation area, away from incompatible materials.[12]
-
Disposal Method :
-
Concentrated Waste : Concentrated this compound waste must be disposed of through your institution's hazardous waste management program.[4]
-
Dilute Aqueous Waste : Some institutions may permit the drain disposal of very dilute (less than 10% v/v) and neutralized (pH between 5.5 and 9.0) solutions of phosphinic acid, followed by flushing with copious amounts of water.[8][13] Always consult and adhere to your local and institutional regulations before any drain disposal.[8]
-
-
Empty Containers : Triple-rinse empty containers with a suitable solvent.[6] Collect the rinsate as hazardous waste.[6] The rinsed container can then be disposed of according to institutional guidelines, which may include defacing the label and placing it in the regular trash or recycling.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. gloves.com [gloves.com]
- 4. ecospill.com.au [ecospill.com.au]
- 5. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 6. yourglovesource.com [yourglovesource.com]
- 7. solusgrp.com [solusgrp.com]
- 8. usascientific.com [usascientific.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphoric acid [cdc.gov]
- 11. kbs-coatings.com.au [kbs-coatings.com.au]
- 12. fishersci.com [fishersci.com]
- 13. bsu.edu [bsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
